molecular formula C7H6ClF2NO B3377013 4-Chloro-2-(difluoromethoxy)aniline CAS No. 1250677-10-1

4-Chloro-2-(difluoromethoxy)aniline

Cat. No.: B3377013
CAS No.: 1250677-10-1
M. Wt: 193.58 g/mol
InChI Key: FFXMBGSSJPLQGP-UHFFFAOYSA-N
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Description

4-Chloro-2-(difluoromethoxy)aniline is a useful research compound. Its molecular formula is C7H6ClF2NO and its molecular weight is 193.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-(difluoromethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(difluoromethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(difluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXMBGSSJPLQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloro-2-(difluoromethoxy)aniline CAS 1250677-10-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-2-(difluoromethoxy)aniline (CAS 1250677-10-1)

Introduction

4-Chloro-2-(difluoromethoxy)aniline, identified by the CAS Number 1250677-10-1, is a halogenated aromatic amine of significant interest in the field of medicinal chemistry and drug development.[1][2] Its unique molecular architecture, featuring a chloro substituent and a difluoromethoxy group on an aniline scaffold, imparts specific electronic properties and reactivity, making it a valuable building block for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Computational Properties

The fundamental characteristics of a compound are critical for its application in synthesis and drug design. The properties of 4-Chloro-2-(difluoromethoxy)aniline are summarized below, derived from computational models and supplier technical data.

PropertyValueSource(s)
IUPAC Name 4-chloro-2-(difluoromethoxy)aniline[1]
CAS Number 1250677-10-1[3][4]
Molecular Formula C₇H₆ClF₂NO[3][4]
Molecular Weight 193.58 g/mol [1][3][4]
Appearance Data not consistently available; may be a solid or liquid.
Boiling Point 251.3 ± 35.0 °C (Predicted)[3]
Density 1.393 ± 0.06 g/cm³ (Predicted)[3]
SMILES C1=CC(=C(C=C1Cl)OC(F)F)N[1]
InChI InChI=1S/C7H6ClF2NO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H,11H2[1]
InChIKey FFXMBGSSJPLQGP-UHFFFAOYSA-N[1]
Topological Polar Surface Area (TPSA) 35.25 Ų[4]
LogP (Predicted) 2.52 - 2.8[1][4]
Hydrogen Bond Donor Count 1[1][4]
Hydrogen Bond Acceptor Count 2 - 4 (depending on computational method)[1][4]
Rotatable Bond Count 2[1][4]
Storage Temperature 2-8°C, protect from light[3][4]

Synthesis Pathway and Rationale

While multiple proprietary methods exist, a common and logical synthesis route for analogous compounds involves a multi-step process starting from a readily available precursor. A patented method for a structurally related isomer, 4-(chlorodifluoromethoxy)aniline, provides a validated framework for understanding the synthesis of such molecules.[5][6][7] This process typically involves fluorination, nitration, and subsequent reduction.

Conceptual Synthesis Workflow

The synthesis can be visualized as a three-stage process designed to introduce the required functional groups in a controlled manner. The choice of a nitro group as a precursor to the amine is a classic and highly effective strategy in aromatic chemistry, allowing for robust reduction in the final step.

G cluster_0 Stage 1: Fluorination cluster_1 Stage 2: Nitration cluster_2 Stage 3: Reduction cluster_3 Final Product A Trichloromethoxybenzene (Starting Material) B Chlorodifluoromethoxybenzene (Intermediate 1) A->B Selective Fluorination (e.g., HF) C 4-(Chlorodifluoromethoxy)nitrobenzene (Intermediate 2) B->C Nitration (Mixed Acid: HNO₃/H₂SO₄) D 4-(Chlorodifluoromethoxy)aniline (Target Compound) C->D Hydrogenation Reduction (e.g., Raney Ni, H₂)

Caption: Conceptual workflow for aniline synthesis.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

The following protocol is a representative, non-validated procedure based on established chemical transformations for similar molecules.[5][6] Researchers must adapt and optimize these steps for the specific synthesis of 4-Chloro-2-(difluoromethoxy)aniline.

Step 1: Selective Fluorination of a Trichloromethoxy Precursor

  • Rationale: This initial step replaces two chlorine atoms with fluorine. The reaction is carefully controlled to achieve the desired difluoro-substituted intermediate.

  • Procedure: a. Charge a suitable reactor with the trichloromethoxybenzene starting material and a catalyst (e.g., a Lewis acid). b. Introduce hydrogen fluoride (HF) under controlled temperature and pressure. c. Monitor the reaction progress using an appropriate analytical technique (e.g., GC) until the desired conversion is achieved. d. Upon completion, quench the reaction and isolate the crude chlorodifluoromethoxybenzene intermediate through extraction and washing.

Step 2: Nitration of the Aromatic Ring

  • Rationale: The introduction of a nitro group onto the aromatic ring is a critical step. The electron-withdrawing nature of the existing substituents directs the incoming nitro group, and this nitro group will be reduced to the target amine in the final step.

  • Procedure: a. Cool a mixture of concentrated sulfuric acid to 0-5°C. b. Slowly add the chlorodifluoromethoxybenzene intermediate while maintaining the low temperature. c. Add a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed the specified range. d. After the addition is complete, allow the reaction to proceed to completion. e. Carefully pour the reaction mixture over ice and extract the resulting nitroaromatic product. Wash the organic layer to neutrality and purify.

Step 3: Catalytic Hydrogenation to Form the Aniline

  • Rationale: The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure: a. In a pressure-rated hydrogenation vessel, dissolve the nitro-intermediate in a suitable solvent such as methanol or ethanol. b. Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).[8] c. Seal the vessel, purge with an inert gas (e.g., nitrogen), and then pressurize with hydrogen gas to the desired pressure (e.g., 2–3 MPa).[5] d. Heat the reaction to the target temperature (e.g., 30-45°C) and monitor the reaction by observing the cessation of hydrogen uptake.[5] e. Once the reaction is complete, cool the vessel, vent the hydrogen, and filter the mixture to remove the catalyst. f. The resulting solution containing the final product, 4-Chloro-2-(difluoromethoxy)aniline, can then be concentrated and purified, for instance, by distillation or crystallization.

Reactivity and Applications in Drug Discovery

The chemical reactivity of 4-Chloro-2-(difluoromethoxy)aniline is governed by its functional groups. The aniline moiety provides a nucleophilic center and a site for diazotization, while the aromatic ring can undergo further electrophilic substitution, guided by the existing substituents.

Its primary application is as a key intermediate in the synthesis of biologically active molecules.[9] The difluoromethoxy group is particularly significant in drug design as it can enhance metabolic stability, improve cell membrane permeability, and modulate the acidity of nearby functional groups.

  • Anti-Cancer Drug Synthesis: This compound and its analogs are crucial building blocks for inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key targets in oncology for preventing tumor angiogenesis.[5][10]

  • CRF1 Receptor Antagonists: An efficient synthesis of a potent corticotropin-releasing factor-1 (CRF1) receptor antagonist, BMS-665053, was developed using a related intermediate, 2,6-dichloro-4-(difluoromethoxy)aniline, highlighting the importance of this structural motif in developing treatments for stress-related disorders like anxiety and depression.[11]

Analytical Methodologies

Confirming the identity and purity of 4-Chloro-2-(difluoromethoxy)aniline requires standard analytical techniques. While specific spectra for this exact compound are proprietary to suppliers, general methods for anilines are well-established.[12]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection is a standard method for assessing the purity of chloroaniline derivatives.[13] Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD) is also highly effective for analyzing aniline compounds.[14]

  • Spectroscopy:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The aromatic protons will show characteristic splitting patterns, and the difluoromethoxy group will exhibit a distinctive triplet in the ¹H NMR and a triplet in the ¹³C NMR due to coupling with the two fluorine atoms.

    • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula. Predicted collision cross-section values can aid in identification.[15]

    • Infrared (IR) Spectroscopy: Vibrational spectroscopy using FT-IR can confirm the presence of key functional groups, such as the N-H stretches of the amine and C-F stretches of the difluoromethoxy group.[16]

Safety, Handling, and Storage

GHS Hazard Classification

4-Chloro-2-(difluoromethoxy)aniline is classified as a hazardous substance. Users must consult the full Safety Data Sheet (SDS) before handling.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled

(Source: Aggregated GHS classifications from supplier data)[1]

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area, preferably under a chemical fume hood.[17]

  • Avoid breathing dust, fumes, or vapors.[18]

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17][18]

  • Wash hands and any exposed skin thoroughly after handling.[18]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[19]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18][19]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][19]

  • Keep away from incompatible materials such as strong oxidizing agents.[17][18]

  • Store at the recommended temperature of 2-8°C and protect from light to ensure stability.[3][4]

Conclusion

4-Chloro-2-(difluoromethoxy)aniline is a specialized chemical intermediate with significant value in modern drug discovery and development. Its synthesis, while requiring careful control over multiple steps, yields a versatile building block. The presence of the difluoromethoxy group offers distinct advantages for creating novel therapeutics, particularly in the fields of oncology and neurology. A thorough understanding of its properties, handling, and reactivity is essential for its safe and effective use in a research and development setting.

References

  • 4-Chloro-2-(difluoromethoxy)aniline | C7H6ClF2NO | CID 19439738. PubChem. [Link]

  • CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
  • An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053, a Potent and Selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist. ACS Publications. [Link]

  • Exploring the Synthesis & Applications of 4-[Chloro(difluoro)methoxy]aniline. Medium. [Link]

  • 4-(Chlorodifluoromethoxy)aniline | C7H6ClF2NO | CID 572793. PubChem. [Link]

  • Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. Cole-Parmer. [Link]

  • CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.
  • 4-(Chlorodifluoromethoxy)aniline (CAS No: 39065-95-7) API Intermediate Manufacturers. Apicule. [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]

  • 4-chloro-2-(difluoromethoxy)aniline (C7H6ClF2NO). PubChemLite. [Link]

  • FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. PubMed. [Link]

Sources

4-Chloro-2-(difluoromethoxy)aniline safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1250677-10-1 Formula: C


H

ClF

NO Molecular Weight: 193.58 g/mol Synonyms: 4-Chloro-2-(difluoromethoxy)benzenamine; 2-(Difluoromethoxy)-4-chloroaniline[1]

Part 1: Executive Technical Summary

This guide provides a rigorous safety and operational framework for handling 4-Chloro-2-(difluoromethoxy)aniline , a specialized fluorinated aniline intermediate used in the synthesis of pharmaceutical agents (e.g., VEGFR inhibitors, CRF1 antagonists).

Unlike generic reagents, this compound presents a dual-hazard profile:

  • Aniline Toxicity: Potential for methemoglobinemia (impairment of oxygen transport).[2]

  • Fluorinated/Chlorinated Decomposition: Release of highly corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) under thermal stress.

Critical Advisory: While specific GHS data for this isomer often classifies it as "Harmful" (Category 4), researchers must handle it with the rigor reserved for "Toxic" (Category 3) compounds due to the unpredictable bioavailability enhanced by the difluoromethoxy lipophilic moiety.

Part 2: Hazard Architecture & Toxicology

GHS Classification & Decoding
Hazard ClassCategoryCodeHazard Statement
Acute Toxicity (Oral) 4H302Harmful if swallowed.[1][3][4]
Acute Toxicity (Dermal) 4H312Harmful in contact with skin.[1][3][5][6]
Acute Toxicity (Inhalation) 4H332Harmful if inhaled.[1][3][5][6]
Skin Irritation 2H315Causes skin irritation.[1][2][3]
Eye Irritation 2AH319Causes serious eye irritation.[1][3]
STOT - Single Exposure 3H335May cause respiratory irritation.[3]
Mechanism of Action: The Hidden Risk

The primary physiological risk stems from the aniline core. Upon absorption (enhanced by the lipophilic


 group), the amine is metabolically oxidized by hepatic CYP450 enzymes.
  • N-Hydroxylation: The aniline is converted to an N-hydroxylamine metabolite.

  • Hemoglobin Oxidation: This metabolite oxidizes ferrous iron (Fe

    
    ) in hemoglobin to ferric iron (Fe
    
    
    
    ), creating methemoglobin .
  • Hypoxia: Methemoglobin cannot bind oxygen, leading to functional anemia and cellular hypoxia.

Symptoms of Exposure: Cyanosis (blue lips/fingernails), headache, dizziness, and chocolate-brown colored blood.

Visualization: Metabolic Toxicity Pathway

Methemoglobinemia Compound 4-Chloro-2-(difluoromethoxy)aniline Liver Hepatic CYP450 (Oxidation) Compound->Liver Absorption Metabolite N-Hydroxylamine Intermediate Liver->Metabolite Bioactivation RBC Red Blood Cell (Hemoglobin Fe2+) Metabolite->RBC Redox Cycle MetHb Methemoglobin (Fe3+) RBC->MetHb Oxidation Hypoxia Cellular Hypoxia (Cyanosis) MetHb->Hypoxia O2 Binding Loss

Figure 1: Pathophysiological mechanism of aniline-induced methemoglobinemia.

Part 3: Operational Handling Protocols

Engineering Controls
  • Primary Barrier: All open handling (weighing, transfer) must occur inside a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .

  • Inert Atmosphere: The aniline group is susceptible to oxidation (browning). Store and react under Nitrogen (

    
    ) or Argon (
    
    
    
    ).
Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Eyes Chemical Splash GogglesPrevent corneal damage from alkaline amine vapors.
Hands Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or VitonAnilines permeate standard latex rapidly. Double nitrile provides a breakthrough time >480 mins.
Body Lab Coat (Cotton/Poly) + Chemical ApronPrevent dermal absorption via clothing wicking.
Respiratory P100/OV Cartridge (if outside hood)Only for emergency spill cleanup; not for routine handling.
Experimental Setup (Reaction Safety)

When using this compound as an intermediate (e.g., in nucleophilic aromatic substitution or coupling reactions):

  • Acid Scavenging: The amine is basic. If reacting with acid chlorides, ensure adequate base (TEA, DIPEA) is present to neutralize HCl, preventing salt precipitation that can clog lines or exotherm uncontrollably.

  • Thermal Stability: Do not heat above 150°C without DSC (Differential Scanning Calorimetry) data. The

    
     group can decompose to release HF gas at high temperatures.
    

Part 4: Storage & Stability[4]

  • Temperature: Refrigerate at 2–8°C .

  • Light Sensitivity: Store in amber vials or wrap containers in aluminum foil. UV light accelerates the oxidation of the amine to azo/nitroso species (darkening the compound).

  • Hygroscopy: Store in a desiccator or under inert gas. Moisture can promote hydrolysis of the difluoromethoxy group over long periods, releasing trace HF.

Part 5: Emergency Response Framework

Spill Management Logic

Scenario: 5g bottle drops and shatters in the fume hood.

  • Evacuate: Alert nearby personnel.

  • PPE Up: Don double gloves, goggles, and a respirator if the sash was up.

  • Contain: Cover spill with a Dry Sand/Vermiculite mix. Do not use paper towels alone (combustible).

  • Neutralize: Wipe the area with a dilute acid solution (1% HCl) followed by soap and water to solubilize the aniline.

  • Disposal: Collect waste in a container marked "Toxic - Halogenated Organic".

First Aid Decision Tree

In the event of exposure, rapid assessment of cyanosis is critical.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15 min w/ Soap Discard Clothing Skin->ActionSkin ActionEye Rinse 15 min Lift Eyelids Eye->ActionEye ActionInhale Fresh Air Oxygen if avail. Inhale->ActionInhale CheckSymptoms Check for Cyanosis (Blue lips/nails)? ActionSkin->CheckSymptoms ActionEye->CheckSymptoms ActionInhale->CheckSymptoms Medical Seek Medical Aid (SDS Section 4) CheckSymptoms->Medical No MetHbTreat Alert ER: Possible Methemoglobinemia (Methylene Blue) CheckSymptoms->MetHbTreat Yes

Figure 2: Emergency triage workflow for aniline exposure.

Fire Fighting
  • Media: Water spray, Carbon dioxide (CO

    
    ), Dry chemical, or Alcohol-resistant foam.
    
  • Hazards: Combustion generates Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl) , and Nitrogen Oxides (NO

    
    ). Firefighters must wear full SCBA.[7]
    
  • Runoff: Prevent fire-fighting water from entering drains; it is toxic to aquatic life.

Part 6: Waste Management

Disposal Code: Halogenated Organic Waste.

  • Do not mix with oxidizing agents (e.g., nitric acid, peroxides) in the waste stream—risk of explosion.

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to capture HF/HCl).

References

  • PubChem. (n.d.). 4-Chloro-2-(difluoromethoxy)aniline (Compound CID 19439738).[1] National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: 4-Chloro-2-(difluoromethoxy)aniline. Retrieved February 16, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Methemoglobinemia: Work-related causes and medical management. Retrieved February 16, 2026, from [Link]

Sources

synthesis of 4-Chloro-2-(difluoromethoxy)aniline from 4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 4-Chloro-2-(difluoromethoxy)aniline , a critical intermediate in the development of agrochemicals and kinase-inhibitor pharmaceuticals.

Editorial Note on Structural Isomerism: The specific target requested—4-Chloro-2-(difluoromethoxy)aniline (Cl at position 4,


 at position 2)—possesses a substitution pattern that is not directly accessible  from 4-nitrophenol via standard electrophilic aromatic substitution without generating the inverse isomer.
  • 4-Nitrophenol typically yields 2-Chloro-4-(difluoromethoxy)aniline (Cl at position 2,

    
     at position 4).
    
  • To ensure scientific integrity, this guide primarily details the synthesis from the structurally correct precursor, 5-Chloro-2-nitrophenol , while providing a comparative pathway from 4-nitrophenol to demonstrate the isomeric divergence.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the orthogonal introduction of the difluoromethoxy (


) group and the preservation of the chlorine substituent during the nitro-reduction phase.
The Structural Challenge
  • Target: 4-Chloro-2-(difluoromethoxy)aniline.

    • Key Feature: The amino group (

      
      ) and the difluoromethoxy group are ortho to each other. The chlorine is para to the amine.
      
  • Prompt Starting Material (4-Nitrophenol):

    • Limitation: The nitro group (precursor to amine) is para to the hydroxyl (precursor to alkoxy). This leads to 1,4-substitution patterns, whereas the target requires a 1,2-substitution of the N/O functionality.

Selected Route: The 5-Chloro-2-nitrophenol Pathway

To achieve the correct regiochemistry, we utilize 5-chloro-2-nitrophenol .

  • Difluoromethylation: Conversion of the phenol to the aryl difluoromethyl ether using a difluorocarbene source.

  • Chemoselective Reduction: Reduction of the nitro group to the aniline without hydrodechlorination (loss of the Cl atom).

Reaction Pathway Visualization

The following diagram contrasts the correct synthetic route against the isomeric product derived from 4-nitrophenol.

SynthesisPathways cluster_target Target Synthesis (Correct Regiochemistry) cluster_isomer 4-Nitrophenol Route (Yields Isomer) Start1 5-Chloro-2-nitrophenol (Correct Precursor) Inter1 1-Chloro-4-(difluoromethoxy)- 3-nitrobenzene Start1->Inter1 ClCF2COONa DMF, 100°C (Difluoromethylation) Target TARGET: 4-Chloro-2-(difluoromethoxy)aniline Inter1->Target Fe / NH4Cl EtOH/H2O (Selective Reduction) Start2 4-Nitrophenol (Prompt Start) Inter2 2-Chloro-4-nitrophenol Start2->Inter2 Cl2 / AcOH Inter3 2-Chloro-1-(difluoromethoxy)- 4-nitrobenzene Inter2->Inter3 ClCF2H Isomer ISOMER: 2-Chloro-4-(difluoromethoxy)aniline Inter3->Isomer Reduction

Figure 1: Comparison of synthetic pathways. The green pathway yields the requested target, while the red pathway starting from 4-nitrophenol yields the constitutional isomer.

Detailed Experimental Protocol

Phase 1: Difluoromethylation of 5-Chloro-2-nitrophenol

This step introduces the


 motif via the in situ generation of difluorocarbene (

). We utilize Sodium Chlorodifluoroacetate as a safer, solid alternative to gaseous chlorodifluoromethane (Freon-22).

Reagents & Conditions:

  • Substrate: 5-Chloro-2-nitrophenol (1.0 eq)

  • Reagent: Sodium 2-chloro-2,2-difluoroacetate (2.5 eq)

  • Base: Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) / Water (10:1 ratio)

  • Temp: 90–100 °C

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer with 5-chloro-2-nitrophenol (10.0 g, 57.6 mmol) and

    
     (11.9 g, 86.4 mmol).
    
  • Solvation: Add DMF (100 mL) and deionized water (10 mL). Stir at room temperature for 15 minutes to form the phenoxide anion.

  • Reagent Addition: Add Sodium 2-chloro-2,2-difluoroacetate (21.9 g, 144 mmol) in a single portion.

  • Reaction: Heat the mixture to 100 °C.

    • Mechanistic Note: At this temperature, the acetate decarboxylates to release difluorocarbene (

      
      ), which inserts into the phenoxide O-H bond.
      
    • Observation: Evolution of

      
       gas will be observed. Ensure adequate venting.[1][2]
      
  • Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting phenol (polar) should disappear, replaced by the less polar ether.

  • Workup: Cool to room temperature. Pour into ice water (500 mL). Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: If necessary, purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Intermediate Product: 4-Chloro-2-(difluoromethoxy)-1-nitrobenzene.

Phase 2: Chemoselective Reduction (Bechamp Reduction)

The critical challenge here is reducing the nitro group (


) to the aniline (

) without removing the chlorine atom (hydrodechlorination). Catalytic hydrogenation (Pd/C,

) poses a high risk of dechlorination. Therefore, an Iron-mediated reduction is the gold standard for reliability.

Reagents & Conditions:

  • Substrate: 4-Chloro-2-(difluoromethoxy)-1-nitrobenzene

  • Reductant: Iron Powder (Fe) (5.0 eq)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol / Water (3:1)

  • Temp: Reflux (80 °C)

Step-by-Step Methodology:

  • Setup: In a flask, dissolve the nitro intermediate (from Phase 1) in Ethanol (150 mL).

  • Activation: Add a solution of

    
     (saturated aqueous) and water. Add Iron powder (325 mesh).
    
  • Reaction: Heat to vigorous reflux for 2–4 hours.

    • Self-Validating Check: The yellow color of the nitro compound should fade to a colorless or pale brown suspension.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and basify slightly with

    
     to pH 8. Extract with Ethyl Acetate.[2][3]
    
  • Final Product: Dry and concentrate to yield 4-Chloro-2-(difluoromethoxy)aniline .

Data Summary & Specifications

ParameterSpecification
Target Compound 4-Chloro-2-(difluoromethoxy)aniline
CAS Number 39065-95-7 (Generic isomer class check required)
Molecular Formula

Molecular Weight 221.59 g/mol
Appearance Off-white to pale yellow crystalline solid
Key 1H NMR Signals

~6.5-6.8 (t,

,

),

~3.8-4.0 (br s,

)
Overall Yield 65–75% (2 steps from 5-chloro-2-nitrophenol)

Alternative Route Analysis (The "4-Nitrophenol" Path)

If the starting material 4-nitrophenol is non-negotiable, the researcher must be aware that the resulting product will be the isomer .

  • Chlorination: 4-Nitrophenol +

    
    
    
    
    
    2-Chloro-4-nitrophenol .
  • Difluoromethylation: 2-Chloro-4-nitrophenol +

    
    
    
    
    
    2-Chloro-1-(difluoromethoxy)-4-nitrobenzene .
  • Reduction:

    
    3-Chloro-4-(difluoromethoxy)aniline .
    
    • Result: The Chlorine is ortho to the difluoromethoxy group and meta to the amine. This is not the target 4-Chloro-2-(difluoromethoxy)aniline.

References

  • Preparation method for 4-(chlorodifluoromethoxy)aniline. Google Patents. CN104119238A.[4] (Describes analogous difluoromethylation and reduction sequences). Link

  • Difluoromethylation of Phenols. Organic Syntheses. 2024; 101: 164-180.[2] (Authoritative protocol for using Sodium Chlorodifluoroacetate). Link

  • Synthesis of 5-chloro-2-nitrophenol. PrepChem. (Methodology for synthesizing the correct precursor from 2,4-dichloronitrobenzene). Link

  • 5-Chloro-4-fluoro-2-nitrophenol Properties. Sigma-Aldrich. (Reference for handling halogenated nitrophenols). Link

Sources

The Strategic Utility of 4-Chloro-2-(difluoromethoxy)aniline in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(difluoromethoxy)aniline has emerged as a pivotal building block in contemporary medicinal chemistry, prized for the unique physicochemical properties imparted by its substituent pattern. The presence of a chloro group, a difluoromethoxy moiety, and a reactive aniline function provides a versatile platform for the construction of a diverse array of heterocyclic compounds. This guide delineates the strategic application of this aniline derivative in the synthesis of medicinally relevant quinoline, benzimidazole, and benzoxazole scaffolds. By delving into the causality behind synthetic choices and providing validated procedural frameworks, this document serves as a comprehensive resource for chemists engaged in the design and execution of complex synthetic routes.

Introduction: Unveiling the Potential of a Fluorinated Building Block

The incorporation of fluorine and fluorine-containing motifs into small molecules has become a cornerstone of modern drug design. The difluoromethoxy group (-OCHF₂) is of particular interest as it can act as a lipophilic hydrogen bond donor, enhancing metabolic stability and modulating pKa. When coupled with a chloro substituent on an aniline ring, as in 4-Chloro-2-(difluoromethoxy)aniline, the resulting electronic and steric environment offers a unique handle for directing chemical transformations and fine-tuning the pharmacological profile of the final heterocyclic products.

This guide will explore the practical synthesis of three key heterocyclic systems from this versatile starting material, providing not just the "how" but also the critical "why" that underpins each synthetic strategy.

Table 1: Physicochemical Properties of 4-Chloro-2-(difluoromethoxy)aniline [1][2][3][4]

PropertyValue
CAS Number 1250677-10-1[1][2][3][4]
Molecular Formula C₇H₆ClF₂NO[1][3]
Molecular Weight 193.58 g/mol [1][3]
IUPAC Name 4-chloro-2-(difluoromethoxy)aniline[1]
Appearance Not specified in search results
Solubility Soluble in organic solvents
Safety Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1]

Synthesis of Quinolines: Crafting the Core of Bioactive Molecules

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[1] Several classical methods can be adapted for the synthesis of quinolines from anilines.

The Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinolines

The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline scaffold from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][2] The reaction proceeds through an initial condensation to form an anilinomethylenemalonate intermediate, followed by a high-temperature cyclization.

Causality of Experimental Choices: The high temperature required for the cyclization step is necessary to overcome the activation energy for the 6-electron electrocyclization. The subsequent hydrolysis and decarboxylation steps are standard procedures for converting the ester to the final 4-hydroxyquinoline.

Gould_Jacobs Aniline 4-Chloro-2-(difluoromethoxy)aniline Intermediate1 Anilinomethylenemalonate Intermediate Aniline->Intermediate1 + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate1 Cyclization Thermal Cyclization (High Temperature) Intermediate1->Cyclization Intermediate2 Ethyl 4-oxo-quinoline-3-carboxylate Cyclization->Intermediate2 - EtOH Hydrolysis Saponification (e.g., NaOH) Intermediate2->Hydrolysis Intermediate3 Quinoline-3-carboxylic acid Hydrolysis->Intermediate3 Decarboxylation Decarboxylation (Heat) Intermediate3->Decarboxylation Product 4-Hydroxyquinoline Derivative Decarboxylation->Product - CO2

Caption: Workflow for the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Synthesis of 7-Chloro-5-(difluoromethoxy)-4-hydroxyquinoline

  • Condensation: In a round-bottom flask, combine 4-Chloro-2-(difluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130°C for 1.5 hours, allowing for the removal of ethanol.

  • Cyclization: To the resulting crude anilidomethylenemalonate, add a high-boiling solvent such as Dowtherm A. Heat the mixture to reflux (approximately 250°C) for 45 minutes.

  • Hydrolysis: After cooling, the cyclized product is suspended in a 10% aqueous solution of sodium hydroxide and refluxed for 1 hour to hydrolyze the ester.

  • Acidification and Decarboxylation: The reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid intermediate. The isolated intermediate is then heated above its melting point to effect decarboxylation, yielding the final 4-hydroxyquinoline product.

The Combes Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis offers a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[5][6] The choice of acid catalyst and reaction conditions is critical for driving the cyclization and dehydration steps.

Causality of Experimental Choices: Concentrated sulfuric acid is a common catalyst as it effectively protonates the carbonyl groups of the β-diketone, activating them for nucleophilic attack by the aniline. The acid also facilitates the dehydration of the cyclized intermediate to form the aromatic quinoline ring.

Combes_Synthesis Aniline 4-Chloro-2-(difluoromethoxy)aniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase + β-Diketone Diketone β-Diketone (e.g., Acetylacetone) Diketone->SchiffBase Enamine Enamine Tautomer SchiffBase->Enamine Tautomerization Cyclization Acid-Catalyzed Annulation Enamine->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2,4-Disubstituted Quinoline Dehydration->Product

Caption: Key steps in the Combes quinoline synthesis.

Experimental Protocol: Combes Synthesis of 7-Chloro-5-(difluoromethoxy)-2,4-dimethylquinoline

  • Condensation: To a solution of 4-Chloro-2-(difluoromethoxy)aniline (1.0 eq) in a suitable solvent, add acetylacetone (1.1 eq).

  • Cyclization: Slowly add concentrated sulfuric acid to the mixture while maintaining a controlled temperature. The reaction is then heated to promote cyclization and dehydration.

  • Work-up: The reaction mixture is carefully poured onto ice and neutralized with a base (e.g., aqueous ammonia) to precipitate the crude product.

  • Purification: The crude quinoline derivative is collected by filtration and purified by recrystallization or column chromatography.

Benzimidazole Synthesis: Building a Privileged Scaffold

Benzimidazoles are a cornerstone of medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial and anticancer properties.[7][8] The Phillips condensation is a classical and versatile method for their synthesis.

The Phillips Condensation: A Direct Approach to 2-Substituted Benzimidazoles

The Phillips condensation involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[9] In the context of 4-Chloro-2-(difluoromethoxy)aniline, a preliminary reduction of a corresponding nitroaniline precursor would be necessary to generate the required o-phenylenediamine.

Causality of Experimental Choices: The acidic medium protonates the carboxylic acid, activating it for nucleophilic attack by the diamine. The subsequent cyclization and dehydration are also acid-catalyzed.

Experimental Protocol: Two-Step Synthesis of a 2-Substituted Benzimidazole

Step 1: Reduction of the Nitro Precursor

  • A nitro-substituted precursor, such as 4-chloro-2-(difluoromethoxy)-6-nitroaniline, is dissolved in a suitable solvent (e.g., ethanol).

  • A reducing agent, such as stannous chloride (SnCl₂) in concentrated HCl or catalytic hydrogenation (e.g., H₂ over Pd/C), is employed to reduce the nitro group to an amine, yielding the corresponding o-phenylenediamine.

Step 2: Phillips Condensation

  • The crude o-phenylenediamine (1.0 eq) is dissolved in a dilute mineral acid (e.g., 4N HCl).

  • The desired carboxylic acid (1.1 eq) is added, and the mixture is heated to reflux for several hours.

  • Upon cooling, the reaction is neutralized with a base (e.g., ammonia solution) to precipitate the benzimidazole product.

  • The product is collected by filtration, washed with water, and purified by recrystallization.

Phillips_Condensation Diamine o-Phenylenediamine Derivative Condensation Acid-Catalyzed Condensation Diamine->Condensation CarboxylicAcid Carboxylic Acid CarboxylicAcid->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2-Substituted Benzimidazole Dehydration->Product

Caption: General workflow of the Phillips condensation.

Benzoxazole Construction: Accessing another Key Heterocycle

Benzoxazoles are another class of privileged heterocyclic structures found in numerous biologically active compounds. A common synthetic route involves the condensation of an o-aminophenol with a variety of carbonyl-containing compounds.

Condensation with Carboxylic Acids

Similar to benzimidazole synthesis, benzoxazoles can be prepared by the condensation of an o-aminophenol with a carboxylic acid, typically in the presence of a dehydrating agent or under high-temperature conditions. The synthesis would first require the preparation of the corresponding o-aminophenol from 4-Chloro-2-(difluoromethoxy)aniline.

Causality of Experimental Choices: Polyphosphoric acid (PPA) is often used as both a solvent and a catalyst in this reaction. It facilitates the condensation and subsequent cyclization by acting as a strong dehydrating agent.

Experimental Protocol: Synthesis of a 2-Substituted Benzoxazole

Step 1: Preparation of the o-Aminophenol

  • A suitable precursor, such as a nitro-substituted phenol derived from 4-Chloro-2-(difluoromethoxy)aniline, is reduced to the corresponding aminophenol using standard reduction methods.

Step 2: Condensation and Cyclization

  • The o-aminophenol (1.0 eq) and the desired carboxylic acid (1.1 eq) are heated in polyphosphoric acid (PPA) at an elevated temperature until the reaction is complete (monitored by TLC).

  • The reaction mixture is then poured into ice water, and the precipitated product is collected by filtration.

  • The crude benzoxazole is purified by recrystallization from a suitable solvent.

Benzoxazole_Synthesis Aminophenol o-Aminophenol Derivative Condensation Condensation with Dehydrating Agent (e.g., PPA) Aminophenol->Condensation CarboxylicAcid Carboxylic Acid CarboxylicAcid->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Product 2-Substituted Benzoxazole Cyclization->Product

Sources

Methodological & Application

purification of 4-Chloro-2-(difluoromethoxy)aniline by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Technical Guide: High-Purity Isolation of 4-Chloro-2-(difluoromethoxy)aniline

Abstract

4-Chloro-2-(difluoromethoxy)aniline is a key substituted aniline building block in the synthesis of advanced pharmaceutical and agrochemical compounds. Achieving high purity of this intermediate is critical for ensuring the desired efficacy, safety, and yield of the final active ingredient. This application note provides a detailed guide to two primary purification techniques: recrystallization and column chromatography. It explores the underlying principles of each method, offers step-by-step protocols, and presents a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs, from bench-scale synthesis to process development.

Introduction: The Challenge of Purifying Substituted Anilines

4-Chloro-2-(difluoromethoxy)aniline, with a molecular formula of C₇H₆ClF₂NO and a molecular weight of 193.58 g/mol , is a structurally complex aromatic amine.[1] Synthesizing such molecules often results in a crude product containing various impurities. For substituted anilines, these typically include:

  • Isomeric Impurities: Regioisomers formed during aromatic substitution reactions that possess very similar physical properties to the target compound, making separation challenging.[2]

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Oxidation Byproducts: Anilines are notoriously susceptible to air and light-induced oxidation, which leads to the formation of highly colored impurities, such as quinone-like structures and polymeric materials.[2] This degradation often manifests as a darkening of the material from a white or pale yellow solid to a brown or reddish tar.[2]

Selecting an appropriate purification strategy is therefore not merely a procedural step but a critical decision that impacts the entire discovery and development workflow. This guide provides the technical rationale and actionable protocols for two robust methods: recrystallization for bulk purification and column chromatography for high-resolution separation.

Method 1: Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds on a large scale. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[3] An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at low temperatures, allowing the pure compound to crystallize upon cooling while impurities remain dissolved in the mother liquor.

Causality of Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization.[4] For 4-Chloro-2-(difluoromethoxy)aniline, a molecule with a polar amine group and a moderately non-polar halogenated aromatic ring, a solvent of intermediate polarity is often a good starting point. Alcohols (Methanol, Ethanol, Isopropanol) are excellent candidates. For compounds that are too soluble in a given solvent, a binary solvent system (using a "good" solvent and a "poor" solvent, like ethanol/water) can be employed to precisely tune the solubility.[4][5]

Table 1: Solvent Selection Screening for 4-Chloro-2-(difluoromethoxy)aniline

Solvent SystemPolarityBoiling Point (°C)Rationale & Expected Outcome
Isopropanol Medium82.5Good starting point. Likely to show significant solubility difference between hot and cold conditions.
Ethanol Medium78.4Similar to isopropanol. A common and effective choice for many anilines.[4]
Ethanol/Water AdjustableVariesExcellent for fine-tuning solubility. Water acts as an anti-solvent. Ideal if the compound is too soluble in pure ethanol.[5]
Toluene Low110.6May be effective if non-polar impurities are the primary concern. The high boiling point requires careful handling.
Heptane Low98.4Likely a poor solvent on its own, but can be used as an anti-solvent with a more polar solvent like Ethyl Acetate.
Visualizing the Recrystallization Workflow

G cluster_prep Preparation cluster_dissolution Dissolution & Decolorization cluster_crystallization Crystallization & Isolation A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B C Heat to Dissolve (Add more solvent if needed) B->C D Add Activated Carbon (if colored) C->D optional E Hot Filtration to Remove Insolubles C->E D->E F Slow Cooling to Room Temperature E->F G Cool in Ice Bath F->G H Vacuum Filtration to Collect Crystals G->H I Wash with Ice-Cold Solvent H->I J Dry Crystals I->J

Caption: Workflow for the purification of 4-Chloro-2-(difluoromethoxy)aniline by recrystallization.

Detailed Recrystallization Protocol

Safety: 4-Chloro-2-(difluoromethoxy)aniline is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[1][6] All steps must be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Dissolution: Place the crude 4-Chloro-2-(difluoromethoxy)aniline (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: In a separate beaker, heat the chosen solvent (e.g., isopropanol) to its boiling point. Add the hot solvent portion-wise to the Erlenmeyer flask while stirring and heating until the solid just dissolves. Use the minimum amount of solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% by weight of the solute). Reheat the mixture to boiling for 5-10 minutes. This step is crucial for removing colored oxidation byproducts.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes the activated carbon and any insoluble impurities. Pre-heating the apparatus prevents premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Inducing Crystallization (If Necessary): If crystals do not form, gently scratch the inside of the flask with a glass rod at the solvent line or add a single "seed" crystal of the pure compound.[4]

  • Complete Crystallization: Once crystal formation is well underway, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Method 2: Purification by Column Chromatography

Column chromatography is a highly versatile and widely used purification technique that separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[8] It is particularly effective for separating complex mixtures, including regioisomers, or for purifying non-crystalline oils.[2]

Principles of Separation

For a polar compound like 4-Chloro-2-(difluoromethoxy)aniline, silica gel (SiO₂) is the most common stationary phase. Silica gel is a polar adsorbent. The separation occurs as follows:

  • Adsorption/Desorption: The mixture is loaded onto the top of the silica column. As the mobile phase (eluent) flows through, a continuous equilibrium is established where components adsorb to the silica and desorb back into the eluent.[8]

  • Polarity-Based Elution: More polar compounds interact more strongly with the polar silica gel and thus move down the column more slowly. Less polar compounds have a higher affinity for the less polar mobile phase and elute faster.[9] By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be eluted one by one.

Method Development with Thin-Layer Chromatography (TLC)

Before performing a column separation, it is essential to identify an appropriate mobile phase using TLC.[8] The goal is to find a solvent system where the target compound has a Retention Factor (R_f) of approximately 0.3-0.4, and there is clear separation from all impurities. A common mobile phase for anilines is a mixture of a non-polar solvent like heptane or hexane and a more polar solvent like ethyl acetate.

Visualizing the Column Chromatography Workflow

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation A Select Solvent System via TLC (Rf ≈ 0.3) B Prepare Column (Slurry Packing) A->B D Load Sample onto Column Surface C Dissolve Crude Sample in Minimal Solvent C->D E Add Mobile Phase (Eluent) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent (Rotary Evaporator) H->I

Caption: Standard workflow for purification of an organic compound using column chromatography.

Detailed Column Chromatography Protocol

Safety: In addition to the hazards of the aniline itself, be aware of the flammability and inhalation risks of the organic solvents used as the mobile phase.[7] This entire procedure must be conducted within a chemical fume hood.

  • Column Preparation: Secure a glass chromatography column vertically. Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Heptane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[10]

  • Sample Loading: Dissolve the crude 4-Chloro-2-(difluoromethoxy)aniline in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane. Carefully add this solution to the top of the silica bed.[10]

  • Elution: Carefully add the mobile phase to the top of the column without disturbing the silica bed. Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

  • Monitoring: Continuously monitor the separation by collecting fractions and analyzing them by TLC. Spot each fraction on a TLC plate alongside a reference spot of the crude material.

  • Gradient Elution (If Necessary): If impurities are not eluting with the initial solvent system, the polarity of the mobile phase can be gradually increased (e.g., to 8:2 or 7:3 Heptane:Ethyl Acetate) to elute more polar compounds.

  • Isolation: Once the TLC analysis shows which fractions contain the pure product, combine them in a round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-Chloro-2-(difluoromethoxy)aniline.

Comparative Analysis: Recrystallization vs. Chromatography

The choice between these two methods depends on the specific purification challenge, the scale of the reaction, and the desired final purity.

Table 2: Comparison of Purification Techniques

FeatureRecrystallizationColumn Chromatography
Primary Use Purifying large quantities of solid material with moderate impurity levels.High-resolution separation of complex mixtures, isomers, or non-crystalline compounds.
Scale Excellent scalability (grams to kilograms).Less scalable; typically used for milligrams to tens of grams.[9]
Purity Good to excellent. May not remove impurities with similar solubility.Excellent to outstanding. Can separate compounds with very similar properties.
Time Relatively fast for a single operation.Time-intensive and tedious, especially fraction analysis.[9]
Cost Low. Requires bulk solvent and basic glassware.High. Consumes large volumes of expensive, high-purity solvents and silica gel.[9]
Yield Can be lower due to the solubility of the product in the cold mother liquor.Generally higher, as all material is passed through the column.

Conclusion

Both recrystallization and column chromatography are indispensable tools for the purification of 4-Chloro-2-(difluoromethoxy)aniline. Recrystallization stands out as a cost-effective and scalable method for bulk purification, particularly when dealing with crystalline solids and when impurities have significantly different solubilities. Column chromatography, while more resource-intensive, offers unparalleled resolution for separating challenging mixtures, such as isomers, and is the method of choice for achieving the highest possible purity on a smaller scale. A judicious choice based on the scale, impurity profile, and downstream application requirements will ensure the successful isolation of this valuable chemical intermediate.

References

  • Benchchem Technical Support Center.
  • PubChem. 4-Chloro-2-(difluoromethoxy)aniline | C7H6ClF2NO | CID 19439738.
  • Dakenchem. Exploring the Synthesis & Applications of 4-[Chloro(difluoro)methoxy]aniline.
  • ChemicalBook. 4-chloro-2-(difluoromethoxy)aniline | 1250677-10-1.
  • Chromatography Forum.
  • Sigma-Aldrich. 4-Chloro-2-(trifluoromethyl)aniline 97 445-03-4.
  • CymitQuimica. CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline.
  • PubChem. 4-(Chlorodifluoromethoxy)aniline | C7H6ClF2NO | CID 572793.
  • Synquest Labs. 4-(Chlorodifluoromethoxy)
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • University of Colorado Boulder, Department of Chemistry.
  • Scribd.
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Topic: High-Throughput Analysis of 4-Chloro-2-(difluoromethoxy)aniline: Validated HPLC and GC-MS Methods for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides comprehensive, validated analytical procedures for the quantification and identification of 4-Chloro-2-(difluoromethoxy)aniline, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of purity and identity in drug development, we present two robust, orthogonal methods: a High-Performance Liquid Chromatography (HPLC) method for precise quantification and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and impurity profiling. The causality behind each methodological choice is detailed, drawing from both the physicochemical properties of the analyte and established principles of analytical chemistry. These protocols are designed to be self-validating, adhering to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.

Foundational Understanding of the Analyte: 4-Chloro-2-(difluoromethoxy)aniline

A thorough understanding of the analyte's properties is the cornerstone of effective method development. 4-Chloro-2-(difluoromethoxy)aniline (CAS No: 1250677-10-1) is a substituted aniline with characteristics that guide our analytical strategy.

Table 1: Physicochemical Properties of 4-Chloro-2-(difluoromethoxy)aniline

Property Value Source Implication for Analysis
Molecular Formula C₇H₆ClF₂NO PubChem[1] Provides exact mass for MS identification.
Molecular Weight 193.58 g/mol PubChem[1] Used for calculating concentrations.
XLogP3 2.8 PubChem[1] Indicates moderate hydrophobicity, making it ideal for reversed-phase HPLC.

| Hazards | Harmful if swallowed, in contact with skin, or inhaled. Causes serious skin and eye irritation. | PubChem[1] | Dictates stringent safety and handling protocols. |

The presence of an aromatic ring provides a chromophore suitable for UV detection in HPLC. Its moderate hydrophobicity suggests that it will be well-retained on a C18 stationary phase, allowing for effective separation from more polar or non-polar impurities.[2] The compound's volatility, while not explicitly detailed, is expected to be sufficient for GC analysis, a common technique for halogenated aromatic compounds.[3]

Critical Safety Protocols

Given the hazardous nature of 4-Chloro-2-(difluoromethoxy)aniline, all handling must occur in a well-ventilated chemical fume hood.[4] Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[5] All waste materials must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

Part I: Quantitative Analysis by Reversed-Phase HPLC

Principle and Causality: This method is designed for the accurate quantification of 4-Chloro-2-(difluoromethoxy)aniline. A reversed-phase HPLC (RP-HPLC) approach is selected as the primary analytical technique. The decision is based on the analyte's non-polar characteristics (XLogP3 of 2.8), which promote interaction with a non-polar C18 stationary phase.[1] A gradient elution using acetonitrile and water is employed to ensure that impurities with a wide range of polarities can be effectively eluted and resolved from the main analyte peak, providing a robust purity assessment. UV detection is chosen due to the aromatic ring's strong absorbance, offering high sensitivity.[6] The addition of a small amount of formic acid to the mobile phase is a field-proven technique to protonate silanol groups on the silica-based column, minimizing peak tailing and improving chromatographic peak shape.[7]

HPLC Protocol

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Purospher® STAR RP-18 endcapped column (4.6 x 150 mm, 5 µm) or equivalent.

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water (18.2 MΩ·cm).

  • 4-Chloro-2-(difluoromethoxy)aniline reference standard (>99% purity).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution (approx. 100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3. Chromatographic Conditions:

Table 2: HPLC Method Parameters

Parameter Setting Rationale
Column Purospher® STAR RP-18 endcapped (4.6 x 150 mm, 5 µm) Industry-standard C18 chemistry provides excellent retention for this analyte.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile Formic acid ensures good peak shape. Acetonitrile is a strong solvent for elution.
Gradient 0-15 min: 30% to 95% B15-17 min: 95% B17.1-20 min: 30% B A gradient ensures elution of a wide range of impurities and efficient column cleaning.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Vol. 10 µL A typical volume to balance sensitivity and potential for column overload.
Detection UV at 245 nm Wavelength selected for optimal absorbance of halogenated anilines.[8]

| Run Time | 20 minutes | Sufficient time for elution of all components and column re-equilibration. |

HPLC Experimental Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phases & Diluent B Weigh & Dissolve Standard/Sample A->B C Create Calibration Curve Standards B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (245 nm) E->F G Integrate Peak Areas F->G H Generate Calibration Curve (r² > 0.999) G->H I Quantify Analyte in Sample H->I

Caption: HPLC workflow for quantitative analysis.

Trustworthiness: HPLC Method Validation Protocol

To ensure the method is suitable for its intended purpose, validation must be performed according to ICH Q2(R1) guidelines.[9][10]

Table 3: HPLC Method Validation Parameters and Acceptance Criteria

Parameter Procedure Acceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), standard, and sample. Spike sample with known impurities. Analyte peak is free from interference at its retention time. Peak purity analysis (if using DAD) should pass.[11]
Linearity Analyze calibration standards over the range of 1-200 µg/mL (n=3). Plot peak area vs. concentration. Correlation coefficient (r²) ≥ 0.999.[12]
Range 50-150 µg/mL (for assay).[13]
Accuracy Perform recovery studies by spiking a known sample matrix at three levels (e.g., 80%, 100%, 120%) in triplicate. Mean recovery between 98.0% and 102.0%.[12][14]
Precision Repeatability (Intra-day): Analyze six replicate sample preparations at 100% of the target concentration. Intermediate Precision (Inter-day): Repeat on a different day with a different analyst. Relative Standard Deviation (RSD) ≤ 2.0%.[12]
LOD & LOQ Determine based on signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or standard deviation of the response and the slope of the calibration curve. LOD and LOQ should be reported and be sufficient for impurity analysis.

| Robustness | Systematically vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | Retention time and peak area should remain within predefined system suitability limits (e.g., RSD < 2.0%).[15] |

Part II: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Causality: While HPLC is excellent for quantification, GC-MS provides unparalleled certainty in structural identification.[16] This method is designed for confirmation of identity and for detecting and identifying volatile or semi-volatile impurities. The polar nature of anilines can sometimes pose a challenge for GC, but modern, inert capillary columns often allow for direct analysis without derivatization, simplifying the workflow.[6][17] A low-polarity 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms) is chosen for its versatility and robustness. Electron Ionization (EI) at a standard 70 eV is used because it creates reproducible fragmentation patterns that serve as a "fingerprint" for the molecule, allowing for confident library matching and structural elucidation.[18]

GC-MS Protocol

1. Instrumentation and Materials:

  • GC-MS system with an autosampler, capillary column, and mass selective detector.

  • Data acquisition and processing software with a mass spectral library (e.g., NIST).

  • Analytical balance.

  • Volumetric flasks, pipettes, and GC vials with septa.

  • Agilent DB-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Helium (carrier gas, 99.999% purity).

  • Methanol or Ethyl Acetate (GC grade).

  • 4-Chloro-2-(difluoromethoxy)aniline reference standard (>99% purity).

2. Preparation of Solutions:

  • Solvent: Methanol or Ethyl Acetate.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.

  • Sample Solution (approx. 100 µg/mL): Prepare as described for the standard solution.

3. GC-MS Conditions:

Table 4: GC-MS Method Parameters

Parameter Setting Rationale
GC System
Inlet Split/Splitless, operated in Split mode (e.g., 20:1) Split injection prevents column overload and ensures sharp peaks for a concentrated sample.
Inlet Temp. 250 °C Ensures rapid vaporization of the analyte without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/min Inert carrier gas standard for MS compatibility. Constant flow ensures stable retention times.
Oven Program Initial: 100 °C (hold 1 min)Ramp: 15 °C/min to 280 °C (hold 5 min) The temperature program is designed to separate the analyte from solvent and potential impurities.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) A robust, low-polarity column suitable for a wide range of semi-volatile organic compounds.[17]
MS System
Ion Source Electron Ionization (EI) Standard 70 eV EI provides reproducible, library-searchable fragmentation patterns.
Source Temp. 230 °C Standard temperature to maintain cleanliness and prevent condensation.
Quad Temp. 150 °C Standard temperature for stable mass analysis.
Acquisition Full Scan Mode Scan range m/z 40-400 to capture the molecular ion and key fragments.

| Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing A Weigh & Dissolve Standard/Sample in Solvent B Inject into GC A->B C Separation in Capillary Column B->C D Elution into MS C->D E Ionization (EI) & Fragmentation D->E F Mass Analysis (Quadrupole) E->F G Extract Total Ion Chromatogram (TIC) F->G H Obtain Mass Spectrum of Analyte Peak G->H I Confirm Identity vs. Standard & Library H->I

Caption: GC-MS workflow for identification.

Trustworthiness: GC-MS Method Validation Protocol

Validation for a GC-MS identification and purity method focuses on specificity, linearity, and precision.[19]

Table 5: GC-MS Method Validation Parameters and Acceptance Criteria

Parameter Procedure Acceptance Criteria
Specificity Analyze blank solvent and sample. No interfering peaks at the retention time of the analyte. The mass spectrum of the sample peak must match the reference standard.[19]
Linearity Analyze a series of standards (e.g., 1-200 µg/mL). Plot peak area vs. concentration. Correlation coefficient (r²) ≥ 0.995.
Precision Repeatability: Analyze six replicate sample preparations. RSD of peak area ≤ 5.0%. RSD of retention time ≤ 0.5%.
LOD & LOQ Determine by serial dilution until a clear mass spectrum can be obtained (S/N > 10 for major ions). LOD and LOQ should be reported.

| Mass Spectral ID | | The sample's mass spectrum must show the same major fragment ions as the reference standard, with relative abundances within ±20%. |

Conclusion

The HPLC and GC-MS methods detailed in this application note provide a comprehensive analytical toolkit for 4-Chloro-2-(difluoromethoxy)aniline. The HPLC method offers a robust and precise platform for routine quality control and assay, while the GC-MS method serves as an indispensable tool for unequivocal identity confirmation and impurity profiling. The provided protocols, grounded in established analytical principles and designed for validation according to ICH guidelines, ensure the generation of reliable and defensible data critical for advancing drug development programs.[9]

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Vertex AI Search.
  • Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. U.S. Environmental Protection Agency.
  • A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Deriv
  • 4-Chloro-2-(difluoromethoxy)aniline.
  • Steps for HPLC Method Valid
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO.
  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • A Researcher's Guide to the Spectroscopic Analysis of Halogenated Aniline Deriv
  • A Review on GC-MS and Method Development and Valid
  • Conducting GC Method Validation Using High Accuracy Standards. Environics.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Advanced Research and Reviews.
  • SAFETY D
  • SAFETY D
  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency.
  • GC AND GC/MS Columns & Supplies. Agilent Technologies.
  • 2,4-Difluoroaniline HPLC Separ
  • GC/MS-LC/MS multi-residue method. University of Guelph.
  • Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations.

Sources

scale-up synthesis of 4-Chloro-2-(difluoromethoxy)aniline for pilot plant production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 4-Chloro-2-(difluoromethoxy)aniline for Pilot Plant Production

Part 1: Executive Summary & Strategic Rationale

4-Chloro-2-(difluoromethoxy)aniline (CAS: 1250677-10-1) is a high-value pharmacophore found in next-generation tyrosine kinase inhibitors (e.g., VEGFR/FGFR targets). The difluoromethoxy (


) moiety acts as a lipophilic hydrogen bond donor, enhancing metabolic stability and membrane permeability compared to methoxy analogs.

Scaling this synthesis to the pilot plant (kg-scale) presents two primary engineering challenges:

  • Difluoromethylation Safety: Traditional methods using chlorodifluoromethane (Freon-22) gas are ozone-depleting and require high-pressure handling.

  • Chemoselectivity during Reduction: The reduction of the nitro precursor to the aniline must be achieved without hydrogenolysis of the aryl chloride (dechlorination).

This guide details a non-ODS (Ozone Depleting Substance) route utilizing Sodium Chlorodifluoroacetate (SCDA) as a solid difluorocarbene source, coupled with a selective hydrogenation protocol using sulfided platinum or Raney nickel.

Part 2: Retrosynthetic Analysis & Process Logic

Route Selection: We reject the direct difluoromethylation of 4-chloro-2-aminophenol due to competing N-alkylation and the instability of the free aniline under carbene-generating conditions. Instead, we utilize the Nitro-Phenol Route , which leverages the electron-withdrawing nitro group to deactivate the ring against over-alkylation while protecting the nitrogen.

Pathway:

  • Precursor: 5-Chloro-2-nitrophenol (commercially available or synthesized from 2,4-dichloronitrobenzene).

  • Step 1 (O-Alkylation): Reaction with Sodium Chlorodifluoroacetate to form 4-chloro-2-(difluoromethoxy)-1-nitrobenzene.

  • Step 2 (Reduction): Chemoselective hydrogenation to 4-Chloro-2-(difluoromethoxy)aniline.

SynthesisFlow SM 5-Chloro-2-nitrophenol (Solid) Inter Intermediate: 4-Chloro-2-(difluoromethoxy)- 1-nitrobenzene SM->Inter DMF, 90-100°C - CO2, - NaCl Reagent1 Sodium Chlorodifluoroacetate (SCDA) Reagent1->Inter Prod Target: 4-Chloro-2-(difluoromethoxy)aniline Inter->Prod H2, Pt/C(S) or Ra-Ni Selective Reduction

Figure 1: Strategic synthesis flow avoiding gaseous Freon-22 and preventing dechlorination.

Part 3: Process Safety Assessment (Critical)

Before initiating the pilot run, the following hazards must be mitigated:

HazardSourceMitigation Strategy
Gas Evolution Decarboxylation of SCDA generates 1 eq. of

per mole.
Ensure reactor vent sizing is adequate for max gas generation rate. Use a mass flow controller for heating ramp to control

rate.
Thermal Runaway Decomposition of SCDA is exothermic.[1]Do not add SCDA all at once at reaction temperature. Use semi-batch addition of solid or slurry SCDA to hot solution.
Dechlorination Pd/C hydrogenation can strip aryl chlorides.Use Sulfided Pt/C or Raney Nickel . Avoid standard Pd/C. Monitor reaction endpoint strictly.
HF Generation Side reactions may generate trace HF.Use glass-lined reactors. Ensure scrubber contains caustic solution.

Part 4: Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-(difluoromethoxy)-1-nitrobenzene

Mechanism: SCDA undergoes thermal decarboxylation (


) to generate difluorocarbene (

) in situ. The phenoxide anion attacks the carbene, followed by protonation.

Reagents:

  • 5-Chloro-2-nitrophenol (Limiting Reagent): 10.0 kg (57.6 mol)

  • Sodium Chlorodifluoroacetate (SCDA): 17.5 kg (115.2 mol, 2.0 eq)

  • Potassium Carbonate (

    
    ): 9.5 kg (69.1 mol, 1.2 eq)
    
  • DMF (N,N-Dimethylformamide): 80 L

  • Water: 5 L (Critical for proton transfer in mechanism)

Protocol:

  • Setup: Charge a 200 L Glass-Lined Reactor (GLR) with DMF (70 L), 5-Chloro-2-nitrophenol (10 kg), and

    
     (9.5 kg).
    
  • Inertion: Purge headspace with

    
     to remove oxygen.
    
  • Heating: Heat the slurry to 90°C . Agitate at 150 RPM.

  • Reagent Addition (Critical):

    • Prepare a slurry or solution of SCDA in the remaining DMF (10 L). Alternatively, for solids handling, use a solids addition funnel.

    • Slowly dose SCDA over 4–6 hours maintaining internal temp between

      
      .
      
    • Note: Vigorous

      
       evolution will occur.[1] Monitor reactor pressure and vent scrubber flow.
      
  • Reaction: Stir at

    
     for an additional 2 hours.
    
  • IPC (In-Process Control): Sample for HPLC. Target: < 2% Starting Phenol.

  • Workup:

    • Cool to

      
      .
      
    • Quench by slow addition of Water (100 L) to dissolve inorganic salts.

    • Extract with Toluene or MTBE (2 x 60 L).

    • Wash organic layer with 1N NaOH (to remove unreacted phenol) and Brine.

    • Concentrate organic phase to dryness or telescope solution to Step 2.

Expected Yield: 85–90% Appearance: Yellow to orange solid/oil.

Step 2: Selective Hydrogenation to 4-Chloro-2-(difluoromethoxy)aniline

Challenge: Standard Pd/C catalysts readily cleave Ar-Cl bonds. Solution: Use 5% Pt/C (Sulfided) or Raney Nickel . The sulfur poisons the catalyst sites responsible for hydrogenolysis while permitting nitro reduction.

Reagents:

  • Nitro Intermediate (from Step 1): ~11.0 kg (theoretical)

  • Catalyst: 5% Pt/C (Sulfided), 0.55 kg (5 wt% loading)

  • Solvent: Methanol (100 L)

  • Hydrogen: 5 bar (75 psi)

Protocol:

  • Loading: Charge Hydrogenator (Hastelloy or SS316) with Nitro intermediate dissolved in Methanol.

  • Catalyst Charge: Add Sulfided Pt/C as a slurry in Methanol under

    
     blanket. Fire Hazard:  Do not allow dry catalyst to contact air.
    
  • Purge: Pressure cycle

    
     (3x) then 
    
    
    
    (3x).
  • Reaction:

    • Pressurize to 5 bar

      
      .
      
    • Heat to 35–40°C . Do not exceed 50°C to prevent dechlorination.

    • Agitate vigorously (gas-liquid mass transfer limited).

  • Monitoring: Monitor

    
     uptake. Reaction typically completes in 4–6 hours.
    
  • IPC: HPLC. Target: Nitro precursor < 0.1%, Des-chloro impurity < 0.5%.

  • Filtration: Filter catalyst through a sparkler filter or cartridge filter (0.5 micron) under

    
    .
    
  • Isolation: Concentrate Methanol. Crystallize from Heptane/EtOAc if necessary, or isolate as HCl salt for stability.

Expected Yield: 90–95% Purity: > 98.5% (HPLC)

Part 5: Analytical Controls

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

  • Retention Times (Approx):

    • Aniline (Product): ~6.5 min

    • Nitro (Intermediate): ~9.2 min

    • Des-chloro impurity: ~4.8 min

Part 6: Process Safety Logic Diagram

SafetyLogic Start Start Reaction Step 1 TempCheck Is Temp > 110°C? Start->TempCheck CO2Check Vent Pressure > Setpoint? TempCheck->CO2Check No Action1 EMERGENCY COOLING Stop SCDA Feed TempCheck->Action1 Yes Action2 Open Bypass Vent Stop Feed CO2Check->Action2 Yes Continue Continue Feed CO2Check->Continue No

Figure 2: Safety interlock logic for the difluoromethylation step.

References

  • Hu, J., et al. (2011). "Sodium Chlorodifluoroacetate: A Practical Difluorocarbene Reagent." Journal of Fluorine Chemistry.

  • Organic Syntheses. (2024). "Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate." Org.[2][3][4] Synth. 101, 164-180.

  • BenchChem. (2025). "Scale-up data for 4-Chloro-2-(difluoromethoxy)aniline (CAS 1250677-10-1)."

  • Ma, L., et al. (2013). "Selective hydrogenation of chloronitrobenzenes." ACS Catalysis.

  • ChemBook. (2025). "Safety Data Sheet: Sodium Chlorodifluoroacetate."

Sources

Application Notes & Protocols: The Strategic Role of 4-Chloro-2-(difluoromethoxy)aniline in the Synthesis of Advanced Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Agrochemical Development Professionals

Introduction: A Core Building Block for Modern Crop Protection

In the landscape of agrochemical research, the development of active ingredients with high efficacy, crop selectivity, and favorable environmental profiles is paramount. 4-Chloro-2-(difluoromethoxy)aniline (CAS No: 1250677-10-1) has emerged as a critical chemical intermediate, particularly valued for its role in synthesizing a new generation of potent herbicides.[1][2] Its molecular architecture, featuring an aniline ring substituted with a chloro and a difluoromethoxy group, provides a unique combination of reactivity and stability.[2] The presence of the difluoromethoxy moiety is particularly significant, as fluorinated groups are known to enhance the biological activity, metabolic stability, and overall performance of agrochemicals.[1]

This technical guide provides an in-depth exploration of the primary application of 4-Chloro-2-(difluoromethoxy)aniline: its use as a precursor for triazolopyrimidine sulfonamide herbicides. We will detail the synthetic logic, provide a representative experimental protocol, and elucidate the biochemical mechanism of action that underpins the herbicidal activity of these advanced compounds.

Primary Application: Synthesis of Triazolopyrimidine Sulfonamide Herbicides

The most significant application of 4-Chloro-2-(difluoromethoxy)aniline in the agrochemical sector is in the manufacture of triazolopyrimidine sulfonamide herbicides.[3][4][5] This class of herbicides, which includes commercial products like Cloransulam-methyl, is renowned for its effectiveness in controlling a wide spectrum of broadleaf weeds in major crops such as soybeans.[6][7][8]

These compounds function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[8][9][10] This enzyme is vital for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[8] By blocking this key pathway, the herbicides effectively halt cell division and growth in susceptible weeds, leading to their eventual demise.[8] The high degree of selectivity for weeds over certain crops is a key advantage of this herbicide class.[4][5]

General Synthetic Workflow

The synthesis of a triazolopyrimidine sulfonamide herbicide from 4-Chloro-2-(difluoromethoxy)aniline involves the formation of a stable sulfonamide bond. This is typically achieved by reacting the aniline's amino group with the sulfonyl chloride moiety of a pre-synthesized triazolopyrimidine core structure. This key coupling reaction forms the backbone of the final active ingredient.

G cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Final Product start_aniline 4-Chloro-2-(difluoromethoxy)aniline reaction Sulfonamide Bond Formation (Coupling Reaction) start_aniline->reaction start_sulfonyl [1,2,4]Triazolo[1,5-c]pyrimidine -2-sulfonyl chloride derivative start_sulfonyl->reaction product N-(4-chloro-2-(difluoromethoxy)phenyl)- [1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide (Target Herbicide) reaction->product Base (e.g., Pyridine) Solvent (e.g., Acetonitrile)

Caption: General workflow for the synthesis of a target herbicide.

Experimental Protocol: Representative Synthesis of a Triazolopyrimidine Sulfonamide Herbicide

The following is a representative, step-by-step methodology for the synthesis of a novel herbicide derived from 4-Chloro-2-(difluoromethoxy)aniline.

Objective: To synthesize N-(4-chloro-2-(difluoromethoxy)phenyl)-5-ethoxy-7-fluoro-[1][3][11]triazolo[1,5-c]pyrimidine-2-sulfonamide by coupling the parent aniline with the corresponding sulfonyl chloride.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )
4-Chloro-2-(difluoromethoxy)aniline1250677-10-1193.58
5-Ethoxy-7-fluoro-[1][3][11]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride------
Anhydrous Pyridine110-86-179.10
Anhydrous Acetonitrile (ACN)75-05-841.05
Hydrochloric Acid (1M)7647-01-036.46
Saturated Sodium Bicarbonate Solution144-55-884.01
Brine------
Anhydrous Magnesium Sulfate7487-88-9120.37
Ethyl Acetate141-78-688.11
Step-by-Step Methodology
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-Chloro-2-(difluoromethoxy)aniline (1.0 eq).

    • Dissolve the aniline in anhydrous acetonitrile (approx. 10 mL per gram of aniline).

    • Cool the solution to 0-5 °C using an ice-water bath. This is crucial to control the exothermicity of the subsequent addition and prevent side reactions.

  • Sulfonyl Chloride Addition:

    • In a separate flask, dissolve 5-ethoxy-7-fluoro-[1][3][11]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous acetonitrile.

    • Add this solution dropwise to the cooled aniline solution over 30 minutes. Maintaining a slow addition rate is essential for reaction control.

  • Base Addition and Reaction Progression:

    • Slowly add anhydrous pyridine (1.5 eq) to the reaction mixture. Pyridine acts as a base to neutralize the HCl generated during the sulfonamide bond formation, driving the reaction to completion.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

  • Work-up and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure triazolopyrimidine sulfonamide herbicide.

Biochemical Mechanism of Action: Inhibition of a Vital Plant Enzyme

The herbicidal efficacy of compounds derived from 4-Chloro-2-(difluoromethoxy)aniline is rooted in their ability to specifically inhibit the acetolactate synthase (AHAS) enzyme.[4][5]

  • The Target Pathway: AHAS is the first and rate-limiting enzyme in the biosynthetic pathway for producing the essential branched-chain amino acids: valine, leucine, and isoleucine.[9] These amino acids are fundamental building blocks for proteins and are indispensable for cell division and plant growth.[9]

  • Inhibition and its Consequences: The herbicide molecule binds to a specific site on the AHAS enzyme, preventing it from catalyzing its normal reaction.[4][5] This blockage leads to a rapid depletion of the essential amino acid pool.

  • Symptomology: The cessation of protein synthesis halts growth, particularly in the meristematic tissues (the growing points) of the plant.[12] Visible symptoms in susceptible weeds, such as chlorosis (yellowing) followed by necrosis (tissue death), typically appear within a few days to a week after application.[12]

G Pyruvate Pyruvate AHAS AHAS Enzyme (Acetolactate Synthase) Pyruvate->AHAS Threonine Threonine Threonine->AHAS Intermediates α-Acetolactate & α-Aceto-α-hydroxybutyrate AHAS->Intermediates AminoAcids Valine, Leucine, Isoleucine (Branched-Chain Amino Acids) Intermediates->AminoAcids Multi-step pathway Protein Protein Synthesis & Plant Growth AminoAcids->Protein Herbicide Triazolopyrimidine Sulfonamide Herbicide Herbicide->AHAS INHIBITS

Caption: Inhibition of the AHAS enzyme by the target herbicide.

Summary of Herbicidal Profile

The data below for Cloransulam-methyl, a commercial herbicide, is representative of the activity expected from this chemical class.

PropertyDescription
Compound Class Triazolopyrimidine Sulfonamide
Mode of Action Acetolactate Synthase (ALS/AHAS) Inhibitor (HRAC Group 2)[7][8]
Translocation Systemic; absorbed by roots and foliage and translocated throughout the plant.[8]
Target Weeds Effective against a wide range of broadleaf weeds including velvetleaf, cocklebur, pigweed, and various mustard species.[6][8]
Primary Crop Use Soybeans[7]
Typical Application Rate 37.5 - 150 grams of active ingredient per hectare (g a.i./ha), demonstrating high potency.[3][4]

Conclusion

4-Chloro-2-(difluoromethoxy)aniline stands out as a high-value intermediate for the synthesis of sophisticated agrochemicals. Its application in creating triazolopyrimidine sulfonamide herbicides showcases how modern chemical design can lead to highly effective and selective crop protection solutions. The resulting herbicides, which act by inhibiting the essential AHAS enzyme, provide a critical tool for integrated weed management programs. The protocols and mechanisms detailed herein offer a foundational understanding for researchers and scientists working to develop the next generation of agrochemical innovations.

References

  • Leveraging 4-[Chloro(difluoro)
  • CN101485320B - Triazolopyrimidine sulfonamides herbicide as well as preparation method and application thereof.
  • Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor. PubMed.
  • CN101485320A - Triazolopyrimidine sulfonamides herbicide as well as preparation method and application thereof.
  • Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor.
  • CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline. CymitQuimica.
  • 4-Chloro-2-(difluoromethoxy)aniline (CAS No: 39065-95-7)
  • Herbicide Mode-of-Action Summary. Purdue Extension.
  • The Eight Modes of Action | Herbicide Classific
  • 4-Chloro-2-(difluoromethoxy)aniline. ChemScene.
  • 4-Chloro-2-(difluoromethoxy)aniline | C7H6ClF2NO | CID 19439738. PubChem.
  • Cloransulam-methyl. Wikipedia.
  • Cloransulam-Methyl | C15H13ClFN5O5S | CID 86453. PubChem.
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI.
  • Cloransulam-Methyl - Active Ingredient Page. Chemical Warehouse.

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Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 4-Chloro-2-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-Chloro-2-(difluoromethoxy)aniline. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the identification and removal of impurities. Our approach is grounded in established chemical principles to ensure the highest scientific integrity and practical utility.

I. Understanding the Synthesis and Potential Impurities

The industrial synthesis of 4-Chloro-2-(difluoromethoxy)aniline typically follows a three-step pathway, which is crucial for understanding the origin of potential impurities.[1]

  • Selective Fluorination: Trichloromethoxybenzene is treated with hydrogen fluoride to yield chlorodifluoromethoxybenzene.

  • Nitration: The resulting chlorodifluoromethoxybenzene undergoes electrophilic aromatic substitution with a mixture of nitric and sulfuric acids to introduce a nitro group, primarily at the position para to the chlorodifluoromethoxy group, forming 4-(chlorodifluoromethoxy)nitrobenzene.

  • Hydrogenation Reduction: The nitro group of 4-(chlorodifluoromethoxy)nitrobenzene is reduced to an amine, yielding the final product, 4-Chloro-2-(difluoromethoxy)aniline. This step commonly employs catalysts such as Raney Nickel or palladium on carbon (Pd/C).[1]

This synthetic route, while effective, can give rise to a range of impurities that can impact the quality, yield, and performance of the final product in downstream applications.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of 4-Chloro-2-(difluoromethoxy)aniline.

Issue 1: Presence of Isomeric Impurities in the Final Product

Symptoms:

  • Multiple peaks with the same mass-to-charge ratio (m/z) as the desired product in GC-MS or LC-MS analysis.

  • Broad or overlapping peaks in HPLC analysis.

  • Inconsistent results in downstream reactions.

Root Cause Analysis: The nitration of chlorodifluoromethoxybenzene is the primary source of isomeric impurities. The directing effects of the substituents on the aromatic ring determine the position of the incoming nitro group. The difluoromethoxy group is an ortho, para-director, while the chloro group is also an ortho, para-director, albeit a deactivating one. This can lead to the formation of not only the desired 4-nitro isomer but also other regioisomers.

Solutions:

1. Optimization of Nitration Conditions:

  • Temperature Control: Maintain a low reaction temperature (typically -10 to 20°C) during the addition of the nitrating mixture to enhance the selectivity for the para-isomer and minimize the formation of by-products.[2]

  • Addition Rate: A slow, controlled addition of the nitrating agent can also improve regioselectivity.

2. Purification Strategy: Fractional Distillation Under Vacuum: For liquid chloroanilines, vacuum distillation is an effective method for separating isomers with different boiling points.

  • Rationale: Isomers often have slightly different boiling points, which can be exploited for separation under reduced pressure to prevent decomposition at high temperatures.[3][4]

  • Protocol:

    • Ensure the crude product is dry.

    • Add the crude 4-Chloro-2-(difluoromethoxy)aniline to a distillation flask with a few boiling chips.

    • Set up a vacuum distillation apparatus with a fractionating column.

    • Gradually reduce the pressure and slowly increase the temperature.

    • Collect fractions at different temperature ranges and analyze each fraction for purity using GC or HPLC.

3. Purification Strategy: Recrystallization: If the product is a solid, or can be derivatized to a solid, recrystallization can be a powerful tool for isolating the desired isomer.

  • Rationale: The desired isomer may have different solubility characteristics compared to the unwanted isomers in a particular solvent system.

  • Solvent Screening:

    • Test a range of solvents of varying polarities (e.g., ethanol, methanol, isopropanol, toluene, heptane, and mixtures thereof).

    • A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.[5][6]

  • General Protocol for Recrystallization:

    • Dissolve the crude product in a minimal amount of hot solvent.

    • If the solution is colored, add a small amount of activated carbon and heat for a short period.

    • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of pure crystals.

    • Further cool the mixture in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.[7][8]

Issue 2: Incomplete Reduction of the Nitro Group

Symptoms:

  • Presence of the nitro-intermediate, 4-(chlorodifluoromethoxy)nitrobenzene, in the final product, detectable by TLC, HPLC, or GC-MS.

  • Yellow or orange discoloration of the final product.

Root Cause Analysis: Incomplete hydrogenation can be due to several factors, including catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction time and temperature.

Solutions:

1. Reaction Optimization:

  • Catalyst Activity: Ensure the catalyst (e.g., Pd/C, Raney Ni) is fresh and active. Catalyst poisoning can occur from impurities in the starting material or solvent.[9]

  • Catalyst Loading: If the reaction is sluggish, consider increasing the catalyst loading.

  • Hydrogen Pressure: Increasing the hydrogen pressure can often drive the reaction to completion.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC and ensure it is allowed to proceed until the starting material is no longer detected. A modest increase in temperature may also increase the reaction rate.

2. Purification:

  • Column Chromatography: If the unreacted nitro compound is present in a small amount, column chromatography can be used for its removal. The nitro compound is significantly more polar than the corresponding aniline and will have a longer retention time on a normal-phase silica gel column.

Issue 3: Presence of By-products from the Reduction Reaction

Symptoms:

  • Presence of impurities with masses corresponding to hydroxylamines, azo, or azoxy compounds in the mass spectrum.

  • These by-products can be formed as intermediates in the reduction of nitroarenes.[10]

Root Cause Analysis: The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species. Under certain conditions, these intermediates can condense to form azo and azoxy compounds.

Solutions:

1. Reaction Control:

  • Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction past the intermediate stages.

  • Temperature Management: Some reduction reactions are exothermic. Proper temperature control is crucial to prevent side reactions.[9]

2. Purification:

  • Acid-Base Extraction: The basicity of the desired aniline can be used to separate it from less basic or neutral by-products.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic solution with an aqueous acid (e.g., 1M HCl). The aniline will move to the aqueous phase as its hydrochloride salt.

    • Separate the aqueous layer and neutralize it with a base (e.g., NaOH) to regenerate the free aniline.

    • Extract the aniline back into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent.

Issue 4: Residual Catalyst in the Final Product

Symptoms:

  • Presence of palladium, nickel, or other metals in the final product, as determined by techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • This is a critical issue for pharmaceutical intermediates due to strict regulatory limits on elemental impurities.[11]

Root Cause Analysis: Heterogeneous catalysts used in hydrogenation can be difficult to remove completely by simple filtration, especially if they are very finely divided.

Solutions:

1. Enhanced Filtration:

  • Filter the reaction mixture through a pad of celite to aid in the removal of fine catalyst particles.

2. Adsorption on Activated Carbon:

  • After the initial filtration, treat the solution with activated carbon. The carbon can adsorb residual dissolved or colloidal metal species.[12]

  • Procedure:

    • Add a small amount of activated carbon to the filtrate.

    • Stir the mixture for a period (e.g., 1-2 hours) at room temperature or with gentle heating.

    • Filter the mixture again through a fresh pad of celite to remove the carbon.

3. Use of Metal Scavengers:

  • For very low residual metal requirements, specialized metal scavengers (resins with functional groups that chelate metals) can be employed.[11][13]

III. Frequently Asked Questions (FAQs)

Q1: What are the expected major impurities in the synthesis of 4-Chloro-2-(difluoromethoxy)aniline?

A1: Based on the typical synthesis route, the most common impurities are:

  • Unreacted Intermediates: 4-(chlorodifluoromethoxy)nitrobenzene.

  • Isomeric Impurities: Positional isomers of the nitro-intermediate, which are then carried over to the final product.

  • Reduction By-products: Such as hydroxylamine or azo compounds, though typically in smaller amounts if the reduction is complete.

  • Residual Catalyst: Palladium or Nickel from the hydrogenation step.

Q2: Which analytical techniques are best for assessing the purity of 4-Chloro-2-(difluoromethoxy)aniline?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of the main component and detecting non-volatile impurities. A reversed-phase C18 column is a good starting point.[14]

  • Gas Chromatography (GC): Particularly useful for separating and quantifying volatile impurities and positional isomers.[15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the chemical structure of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

Q3: How can I effectively remove colored impurities from my final product?

A3: Colored impurities are often due to oxidation by-products or residual nitro-aromatic compounds. The most common method for their removal is treatment with activated carbon during recrystallization, as described in the troubleshooting guide above.

Q4: My final product is an oil, but I expected a solid. What should I do?

A4: The physical state of a compound can be highly dependent on its purity. The presence of impurities can lower the melting point and sometimes result in an oil.

  • Verify Purity: First, analyze the purity of your product by HPLC or GC.

  • Purification: If impurities are present, attempt one of the purification methods described above, such as vacuum distillation or column chromatography. A highly pure compound is more likely to crystallize.

  • Induce Crystallization: If the purified oil does not crystallize spontaneously, you can try scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal of the pure compound if available.

IV. Data Summary and Visualization

Table 1: Common Impurities and Recommended Purification Methods
Impurity TypeOriginRecommended Primary Purification MethodRecommended Secondary Purification Method
Isomeric ImpuritiesNitration StepVacuum Distillation or RecrystallizationPreparative HPLC
Unreacted Nitro-intermediateIncomplete HydrogenationColumn ChromatographyRecrystallization
Reduction By-products (e.g., azo compounds)Hydrogenation StepAcid-Base ExtractionColumn Chromatography
Residual Catalyst (e.g., Pd, Ni)Hydrogenation StepFiltration through CeliteAdsorption on Activated Carbon / Metal Scavengers
Colored ImpuritiesOxidation/Side ReactionsRecrystallization with Activated CarbonColumn Chromatography
Diagrams

Synthesis_and_Impurities Start Trichloromethoxybenzene Intermediate1 Chlorodifluoromethoxybenzene Start->Intermediate1 Selective Fluorination Intermediate2 4-(chlorodifluoromethoxy)nitrobenzene Intermediate1->Intermediate2 Nitration Impurity1 Isomeric Nitro Compounds Intermediate1->Impurity1 Side reaction in Nitration Product 4-Chloro-2-(difluoromethoxy)aniline Intermediate2->Product Hydrogenation Reduction Impurity2 Unreacted Nitro Compound Intermediate2->Impurity2 Incomplete Reaction Impurity3 Reduction By-products (e.g., azo, hydroxylamine) Intermediate2->Impurity3 Side reaction in Reduction Impurity4 Residual Catalyst (Pd/C or Raney Ni) Product->Impurity4 From Catalyst

Caption: Formation of impurities during the synthesis of 4-Chloro-2-(difluoromethoxy)aniline.

Purification_Workflow Crude Crude Product Isomers Isomeric Impurities? Crude->Isomers Distillation Vacuum Distillation Nitro Unreacted Nitro? Distillation->Nitro Recrystallization Recrystallization Recrystallization->Nitro Column Column Chromatography Byproducts Other By-products? Column->Byproducts AcidBase Acid-Base Extraction FinalProduct Pure 4-Chloro-2-(difluoromethoxy)aniline AcidBase->FinalProduct Isomers->Distillation Yes (if liquid) Isomers->Recrystallization Yes (if solid) Isomers->Nitro No Nitro->Column Yes Nitro->Byproducts No Byproducts->AcidBase Yes Byproducts->FinalProduct No

Caption: Decision workflow for the purification of 4-Chloro-2-(difluoromethoxy)aniline.

V. References

  • Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Repositório. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals. [Link]

  • US Patent US3397118A. (1968). Purification of chloroanilines by vacuum distillation with a chromate. Google Patents.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(5), 715–725. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • US Patent US4918232A. (1990). Process for separating aniline derivatives. Google Patents.

  • Boulahlib, S., Boudina, A., Si-Ahmed, K., Bessekhouad, Y., & Trari, M. (2021). Quantification of aniline and N-methylaniline in indigo. SN Applied Sciences, 3(11), 903. [Link]

  • S. N., S., & Rao, K. S. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Analytical Chemistry: An Indian Journal, 10(3), 179-185. [Link]

  • CN104119238A. (2014). Preparation method for 4-(chlorodifluoromethoxy)aniline. Google Patents.

  • Texium. (2020, June 3). Vacuum Distillation of Aniline. [Link]

  • Singh, R., & Kumar, V. (2025, October 31). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. ResearchGate. [Link]

  • US Patent US4401833A. (1983). Process for the preparation of 4-chloro-2,6-dialkylanilines. Google Patents.

  • Zhang, Q., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(10), 7111-7118. [Link]

  • University of Rochester. (n.d.). Recrystallization. [Link]

  • Wang, J., et al. (2018). Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and gas chromatography-mass spectrometry. Journal of Separation Science, 41(2), 440-448. [Link]

  • Wang, J., et al. (2018). Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and GC-MS. ResearchGate. [Link]

  • Lakshminarayana, B., Satyanarayana, G., & Subrahmanyam, C. (2022). Switching of support materials for the hydrogenation of nitroarenes: A review. Catalysis Reviews, 64(2), 245-298. [Link]

  • University of Rochester Chemistry Department. (n.d.). Recrystallization. [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. [Link]

  • B. R. Raju, et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2494–2499. [Link]

  • Reddit. (2023, August 5). Odd observation during Pd/C hydrogenation of Nitro group. r/Chempros. [Link]

  • Smith, A. M., & Beatty, J. W. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3439–3451. [Link]

  • QuickCompany. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. [Link]

  • CN112409192A. (2021). Purification method of 4-fluoro-2-methoxyaniline. Google Patents.

  • US Patent US5426230A. (1995). Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline. Google Patents.

  • EP0539462A1. (1993). A method for preparing 4-chloro-2-methylphenoxyalkanoic acids. Google Patents.

Sources

Technical Support Center: Managing Exotherms in the Nitration of 4-Chloro-2-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of 4-Chloro-2-(difluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, validated protocols, and answers to frequently asked questions regarding the critical management of exotherms during this challenging synthesis step. The highly activated nature of the substrate makes this reaction particularly susceptible to thermal runaway, demanding rigorous control and a deep understanding of the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the nitration of this specific aniline derivative, focusing on the causality behind the experimental challenges.

Q1: Why is the nitration of 4-Chloro-2-(difluoromethoxy)aniline exceptionally exothermic? The high exothermicity stems from the potent electron-donating nature of the substituents on the aromatic ring. The amino (-NH₂) group is a powerful activating group, and the difluoromethoxy (-OCF₂H) group is also activating. These groups significantly increase the electron density of the benzene ring, making it highly reactive towards electrophilic aromatic substitution by the nitronium ion (NO₂⁺). This high reactivity leads to a very fast reaction rate and, consequently, a rapid release of heat.

Q2: What is a thermal runaway reaction, and why is it the primary concern here? A thermal runaway is a hazardous situation where an exothermic reaction enters a positive feedback loop: the reaction generates heat, which increases the reaction rate, in turn generating even more heat.[1][2] If the rate of heat generation surpasses the cooling system's capacity to remove it, the temperature can rise uncontrollably, leading to violent decomposition of the reaction mixture, release of toxic gases (like NO₂), and potentially an explosion.[2][3] Nitration reactions are notorious for this risk.[1][4]

Q3: Can I directly nitrate 4-Chloro-2-(difluoromethoxy)aniline with a standard mixed acid (HNO₃/H₂SO₄)? Direct nitration is strongly discouraged and is considered an unsafe practice for this substrate. In the highly acidic environment of the nitrating mixture, the basic amino group will be protonated to form an anilinium ion (-NH₃⁺).[5][6] This ion is a powerful deactivating group and a meta-director.[5][7] This leads to two major problems:

  • Incorrect Regioselectivity: You will predominantly form the undesired meta-nitro isomer instead of the ortho/para products.[6]

  • Oxidation and Decomposition: The powerful activating nature of the free amine can lead to oxidation by nitric acid, resulting in the formation of tarry, intractable by-products and a significant reduction in yield.[5]

Q4: What is the professionally recommended strategy for achieving a safe and selective nitration? The industry-standard and scientifically validated approach is a protection-nitration-deprotection strategy .[5][8] The highly reactive amino group is temporarily converted into a less activating acetamido group (-NHCOCH₃) via acetylation. This acetamido group still directs nitration to the ortho and para positions but moderates the ring's reactivity, preventing oxidation and allowing for a more controlled, less vigorous reaction.[5][7] After the nitration step is complete, the acetyl group is easily removed by acid or base hydrolysis to regenerate the amine.[8]

Q5: What are the most critical parameters for controlling the reaction exotherm? Effective exotherm management relies on several key operational controls:

  • Low Reaction Temperature: Maintaining a consistently low temperature (typically 0-10 °C) is paramount to slow the reaction rate.[4][9]

  • Slow Reagent Addition: The nitrating agent must be added dropwise or via a syringe pump over an extended period to ensure the heat generated at any moment does not overwhelm the cooling system.[1][10]

  • Efficient Cooling: A robust cooling system (e.g., ice-salt bath, cryo-cooler) is non-negotiable.[9]

  • Vigorous Stirring: Powerful mechanical stirring is essential to ensure homogenous temperature distribution throughout the reaction mass and prevent the formation of localized hot spots.[10]

  • Appropriate Dilution: Using a suitable solvent, such as sulfuric acid, helps to dilute the reactants and serves as a heat sink, increasing the thermal mass of the system.[1]

Section 2: Troubleshooting Guide for Exotherm Management

This guide provides a structured approach to identifying and resolving common issues encountered during the nitration process.

ProblemPotential Cause(s)Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase (Potential Runaway) 1. The addition rate of the nitrating agent is too fast.[9]2. The cooling bath capacity is insufficient for the scale of the reaction.3. The initial temperature of the substrate solution was too high before addition began.4. Reactant concentrations are too high.Immediate Actions: 1. Immediately cease the addition of the nitrating agent.2. Enhance the cooling bath efficiency (e.g., add more salt to the ice bath, lower the cryo-cooler setpoint).3. If safe and feasible, add a pre-chilled, inert co-solvent to dilute the reaction and absorb heat.Preventative Measures for Future Experiments: • Reduce the addition rate significantly.• Use a larger, more efficient cooling bath.• Ensure the substrate solution is fully equilibrated at the target temperature (e.g., 0 °C) before starting the addition.• Use more dilute reactant solutions.
Localized Browning, Charring, or Tar Formation 1. Inefficient stirring, leading to localized hot spots where the nitrating agent is added.2. Direct nitration of the unprotected amine is being attempted, causing oxidation.[5]3. The addition funnel tip is placed above the liquid surface, causing concentrated drops to react violently upon impact.Immediate Actions: 1. Increase the stirring speed to create a deep vortex.Preventative Measures for Future Experiments:Crucially, implement the amine protection strategy (acetylation) before nitration. [5]• Use a high-torque mechanical overhead stirrer instead of a magnetic stir bar for viscous mixtures or larger scales.• Ensure the tip of the addition funnel is submerged below the surface of the reaction mixture.[10]
Low Yield of Desired Nitro Isomer 1. Temperature fluctuations are affecting the regioselectivity of the reaction.2. The reaction temperature was allowed to rise, promoting the formation of dinitro or other over-nitrated by-products.[9]3. The amino group was not fully protected, leading to the formation of the meta-isomer via the anilinium ion pathway.[6][11]Optimization Strategies: 1. Maintain a stable and rigorously controlled low temperature (e.g., 0-5 °C) throughout the addition and for a set period afterward.2. Ensure the initial acetylation step proceeds to completion (confirm via TLC or LCMS) before beginning nitration.3. Use the minimum stoichiometric amount of nitrating agent required to avoid over-reaction.

Section 3: Quantitative Data and Experimental Protocols

Adherence to validated parameters is essential for safety and reproducibility.

Table 1: Key Parameters for Controlled Nitration of Protected 4-Chloro-2-(difluoromethoxy)aniline
ParameterRecommended Value/RangeRationale & Justification
Reaction Temperature 0 °C to 5 °CMinimizes reaction rate, allowing heat to be dissipated effectively and reducing the risk of runaway and side reactions.[4][5]
Nitrating Agent Mixed Acid (HNO₃ in H₂SO₄)Concentrated H₂SO₄ acts as both a catalyst to generate the NO₂⁺ electrophile and as a solvent/heat sink.[1][12]
Reagent Molar Ratio 1.0 : 1.05-1.10 (Substrate : HNO₃)A slight excess of nitric acid ensures complete conversion, but a large excess increases the risk of over-nitration and a more severe exotherm.
Addition Time 60 - 120 minutes (Scale Dependent)Slow, controlled addition is the primary method for managing the rate of heat generation.[10]
Stirring > 300 RPM (Mechanical Stirrer)Ensures thermal and reactant homogeneity, preventing the formation of dangerous localized hot spots.
Experimental Protocols

WARNING: These procedures involve highly corrosive and reactive materials. Always use a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[8]

Protocol 1: Amine Protection (Acetylation)

  • In a round-bottom flask equipped with a mechanical stirrer, add 4-Chloro-2-(difluoromethoxy)aniline (1.0 eq).

  • Add a suitable solvent such as acetic acid.

  • Cool the mixture to 10-15 °C in a water bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise. A mild exotherm is expected.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by pouring it carefully over crushed ice with stirring.

  • Collect the precipitated solid, N-[4-Chloro-2-(difluoromethoxy)phenyl]acetamide, by vacuum filtration.

  • Wash the solid thoroughly with cold water and dry it under vacuum. This crude product is typically of sufficient purity for the next step.

Protocol 2: Controlled Nitration of the Acetanilide Intermediate

  • In a three-necked flask equipped with a mechanical stirrer, a digital thermometer, and a pressure-equalizing dropping funnel, add the dried N-[4-Chloro-2-(difluoromethoxy)phenyl]acetamide (1.0 eq).

  • Add concentrated sulfuric acid (98%) carefully, ensuring the temperature does not rise excessively. Stir until all the solid has dissolved.

  • Cool the flask in an ice-salt bath to an internal temperature of 0 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to chilled concentrated sulfuric acid. Always add acid to acid, never the reverse. Cool this mixture to 0 °C.

  • Transfer the cold nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the stirred acetanilide solution over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the entire addition. [8][9]

  • After the addition is complete, let the mixture stir at 0-5 °C for an additional 30 minutes to ensure complete reaction.

  • Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice in a separate beaker with vigorous stirring to quench the reaction.

  • The nitrated product will precipitate as a solid. Collect the solid by vacuum filtration and wash it extensively with cold water until the washings are neutral to pH paper.

  • The resulting nitro-acetanilide can then be carried forward to the deprotection (hydrolysis) step to yield the final product.

Section 4: Visualization of Workflows and Logic

Diagram 1: Troubleshooting Decision Tree for a Temperature Spike

G start Temperature Rises Above 5°C Setpoint check_rate Is Nitrating Agent Still Being Added? start->check_rate stop_addition IMMEDIATELY STOP ADDITION check_rate->stop_addition Yes enhance_cooling Enhance Cooling System (Add Salt/Ice, Lower Setpoint) check_rate->enhance_cooling No stop_addition->enhance_cooling monitor Monitor Temperature Closely enhance_cooling->monitor is_stable Does Temperature Stabilize or Decrease? monitor->is_stable resume Resume Addition at 50% of Original Rate is_stable->resume Yes emergency EMERGENCY: Prepare for Quench/ Evacuation Protocol is_stable->emergency No, Continues to Rise

Caption: Logical workflow for responding to an exotherm spike.

Diagram 2: Overall Synthesis Workflow

G A Start: 4-Chloro-2-(difluoromethoxy)aniline B Step 1: Protection (Acetylation with Ac₂O) A->B C Intermediate: N-acetylated Aniline B->C Isolate & Dry D Step 2: Nitration (HNO₃/H₂SO₄, 0-5°C) C->D Controlled Addition E Intermediate: Nitrated Acetanilide D->E Quench & Isolate F Step 3: Deprotection (Acid/Base Hydrolysis) E->F G Final Product: Nitrated Aniline Derivative F->G

Caption: The mandatory protection-nitration-deprotection workflow.

References

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  • Google Patents. (2014). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
  • Google Patents. (2016). CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.
  • Kulkarni, A. A., et al. (2017). An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Google Patents. (1938). US2140345A - Controlling temperature of nitration reactions.
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  • Li, B., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Retrieved from [Link]

  • Li, B., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Retrieved from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Retrieved from [Link]

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  • ACS Publications. (2021). Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA). Retrieved from [Link]

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  • Google Patents. (2014). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
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  • ResearchGate. (2025). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Retrieved from [Link]

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  • CheckFire Ltd. (n.d.). What Is Thermal Runaway?. Retrieved from [Link]

  • Filo. (2025). Q.18 Discuss the following reactions: (a) Nitration of aniline. Retrieved from [Link]

  • NCBI. (2025). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Retrieved from [Link]

  • Asynt. (n.d.). FlowSyn™ Application Note 22: Flow Nitration. Retrieved from [Link]

  • USGS Publications Warehouse. (2016). Nitrosation and nitration of fulvic acid, peat and coal with nitric acid. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Chloro-2-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Chloro-2-(difluoromethoxy)aniline. Here, we address common challenges encountered during its purification, providing troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

4-Chloro-2-(difluoromethoxy)aniline is a key intermediate in the synthesis of various pharmaceuticals. Its purification can be challenging due to the presence of structurally similar impurities derived from its synthesis, primarily through the catalytic hydrogenation of 4-chloro-2-(difluoromethoxy)nitrobenzene. The basic nature of the aniline functional group and the presence of the difluoromethoxy group also influence its behavior during purification.

Common impurities can include:

  • Unreacted starting material: 4-chloro-2-(difluoromethoxy)nitrobenzene

  • Intermediates from nitro reduction: Corresponding hydroxylamine and azo compounds

  • Side-products from synthesis: Other isomers or related compounds

  • Degradation products: Potential hydrolysis of the difluoromethoxy group under harsh conditions

This guide will provide strategies to effectively remove these impurities and address common issues encountered during purification.

Troubleshooting Guide

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds. However, several challenges can arise.

Problem Potential Cause Troubleshooting Solution
Compound "oils out" instead of crystallizing The melting point of the impure compound is lower than the boiling point of the solvent. High concentration of impurities can also lower the melting point.- Select a lower-boiling point solvent. - Use a larger volume of solvent to avoid saturation at a higher temperature. - Try a two-solvent system where the compound is soluble in a "good" solvent and insoluble in a "poor" solvent. Dissolve in the minimum hot "good" solvent and add the "poor" solvent dropwise until turbidity appears, then reheat to clarify and cool slowly.[1][2][3]
Poor or no crystal formation upon cooling The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent even at low temperatures.- Concentrate the solution by boiling off some of the solvent. - Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of pure compound. - Cool the solution for a longer period, potentially in an ice-salt bath for lower temperatures.
Low recovery of purified product Too much solvent was used, leading to significant product loss in the mother liquor. Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to just dissolve the compound.[1][2] - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. - To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected.[2]
Product is still colored after recrystallization Presence of colored impurities that co-crystallize with the product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add charcoal to a boiling solution to avoid bumping.[2]
Column Chromatography Challenges

Column chromatography is a versatile method for separating compounds with different polarities.

Problem Potential Cause Troubleshooting Solution
Peak tailing Strong interaction between the basic aniline group and acidic silanol groups on the silica gel surface.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve peak shape. - Use a less acidic stationary phase like alumina.
Poor separation of closely eluting impurities The chosen eluent system does not provide sufficient selectivity.- Optimize the eluent system by trying different solvent mixtures. A good starting point for this compound is a non-polar/polar system like Hexane/Ethyl Acetate. - A shallow gradient elution can improve the separation of closely related compounds.
Compound appears to be degrading on the column The compound is sensitive to the acidic nature of the silica gel.- As with peak tailing, adding a basic modifier to the eluent can help. - If degradation is severe, consider using a different stationary phase like neutral alumina or a reverse-phase C18 column.

Frequently Asked Questions (FAQs)

Q1: What is the most likely major impurity in my crude 4-Chloro-2-(difluoromethoxy)aniline synthesized by catalytic hydrogenation?

A1: The most probable major impurity is the unreacted starting material, 4-chloro-2-(difluoromethoxy)nitrobenzene. Incomplete reduction can also lead to the formation of the corresponding hydroxylamine or azo compounds.

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the purification process. Use a suitable eluent system (e.g., Hexane:Ethyl Acetate 4:1) to get good separation between your product and impurities. The product, being an aniline, should be more polar than the nitro starting material. Staining with potassium permanganate or visualization under UV light can help in identifying the spots. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods.

Q3: Is the difluoromethoxy group stable during purification?

A3: The difluoromethoxy group is generally stable under standard purification conditions such as recrystallization and silica gel chromatography. However, it can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. It is advisable to avoid prolonged exposure to harsh pH conditions during workup and purification.

Q4: I am having trouble finding a single good solvent for recrystallization. What should I do?

A4: A two-solvent system is often effective when a single solvent is not ideal. For 4-Chloro-2-(difluoromethoxy)aniline, a good starting point would be a polar solvent in which it is soluble (like ethanol or ethyl acetate) and a non-polar solvent in which it is less soluble (like hexane or heptane). Dissolve the crude product in a minimal amount of the hot polar solvent and then add the non-polar solvent dropwise until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.[1][3]

Q5: My purified product is an off-white or slightly colored solid. How can I improve the color?

A5: The color is likely due to trace impurities, possibly oxidation products. As mentioned in the troubleshooting guide, treating the solution with activated charcoal during recrystallization is an effective way to remove colored impurities.

Experimental Protocols

Protocol 1: Recrystallization from a Two-Solvent System (Ethanol/Water)

This protocol is a general procedure that can be adapted for 4-Chloro-2-(difluoromethoxy)aniline.

Objective: To purify crude 4-Chloro-2-(difluoromethoxy)aniline by removing non-polar and highly polar impurities.

Materials:

  • Crude 4-Chloro-2-(difluoromethoxy)aniline

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Place the crude 4-Chloro-2-(difluoromethoxy)aniline in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Heat the solution to a gentle boil.

  • Slowly add hot deionized water dropwise until the solution becomes faintly turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystal formation is observed, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general method for purifying 4-Chloro-2-(difluoromethoxy)aniline.

Objective: To separate 4-Chloro-2-(difluoromethoxy)aniline from less polar impurities like the corresponding nitro compound and more polar baseline impurities.

Materials:

  • Crude 4-Chloro-2-(difluoromethoxy)aniline

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel as a slurry in hexane.

  • Prepare the sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

  • Load the sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Start with a non-polar eluent, such as 100% hexane, to elute any very non-polar impurities.

    • Gradually increase the polarity of the eluent by adding ethyl acetate. A good starting gradient could be from 0% to 20% ethyl acetate in hexane.

    • If peak tailing is observed, a new column can be run with an eluent system containing 0.1-1% triethylamine.

  • Collect fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Chloro-2-(difluoromethoxy)aniline.

Visualizations

Purification Workflow

Purification_Workflow Crude Crude Product (from synthesis) Analysis1 Initial Purity Analysis (TLC, HPLC/GC) Crude->Analysis1 Decision Purity Acceptable? Analysis1->Decision Recrystallization Recrystallization Decision->Recrystallization No, Minor Impurities Column Column Chromatography Decision->Column No, Significant Impurities Final_Product Pure 4-Chloro-2- (difluoromethoxy)aniline Decision->Final_Product Yes Recrystallization->Final_Product Analysis2 Purity Analysis of Fractions (TLC) Column->Analysis2 Combine Combine Pure Fractions Analysis2->Combine Evaporate Solvent Evaporation Combine->Evaporate Evaporate->Final_Product Final_Analysis Final Purity Confirmation (HPLC/GC, NMR) Final_Product->Final_Analysis

Caption: General workflow for the purification of 4-Chloro-2-(difluoromethoxy)aniline.

Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Result Observe Outcome Cool->Result Good_Crystals Good Crystals Formed Result->Good_Crystals Success Oiling_Out Compound Oils Out Result->Oiling_Out Problem No_Crystals No Crystals Form Result->No_Crystals Problem Low_Yield Low Yield Result->Low_Yield Problem Action_Oiling - Use lower boiling solvent - Use more solvent - Try two-solvent system Oiling_Out->Action_Oiling Action_No_Crystals - Concentrate solution - Scratch flask/add seed crystal - Cool further No_Crystals->Action_No_Crystals Action_Low_Yield - Use less solvent - Pre-heat funnel - Collect second crop Low_Yield->Action_Low_Yield Action_Oiling->Dissolve Retry Action_No_Crystals->Cool Retry Action_Low_Yield->Dissolve Retry

Caption: Troubleshooting decision tree for recrystallization issues.

References

  • Google Patents. (2014). Preparation method for 4-(chlorodifluoromethoxy)aniline. CN104119238A.
  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
  • ACS Publications. (2011). An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053, a Potent and Selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793-797. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro-2-(difluoromethoxy)aniline and 4-chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, the strategic modification of aromatic scaffolds is a cornerstone of molecular design. Anilines, as critical building blocks, offer a versatile platform for diversification. This guide provides an in-depth comparative analysis of two structurally similar yet electronically distinct anilines: 4-Chloro-2-(difluoromethoxy)aniline and 4-chloro-2-methoxyaniline . While separated only by the substitution of two hydrogen atoms for fluorine on the methoxy group, this alteration imparts profound differences in their chemical reactivity. Understanding these nuances is paramount for reaction optimization, predicting side reactions, and rationally designing molecules with tailored physicochemical properties. We will dissect the electronic underpinnings of their reactivity, provide quantitative data, and present a validated experimental protocol to demonstrate these differences in a practical laboratory setting.

The Decisive Factor: Unpacking the Electronic Effects of -OCH vs. -OCHF

The reactivity of an aniline is primarily governed by the electron density at two key locations: the nitrogen lone pair (determining its basicity and nucleophilicity) and the aromatic ring (determining its susceptibility to electrophilic attack). The substituent at the ortho position plays a critical role in modulating this electron density through a combination of inductive and resonance effects.

The methoxy group (-OCH


)  is a classic example of an activating group in electrophilic aromatic substitution.[1] It exerts a moderate electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. However, this is significantly outweighed by its powerful electron-donating resonance effect (+M), where the oxygen's lone pairs are delocalized into the π-system of the ring.[1] This donation substantially increases the electron density of the aromatic ring, particularly at the ortho and para positions, while also enhancing the nucleophilicity of the distal amino group.

Conversely, the difluoromethoxy group (-OCHF


)  presents a more complex electronic profile. The presence of two highly electronegative fluorine atoms creates a powerful inductive pull (-I) that extends through the oxygen to the aromatic ring. This strong -I effect significantly diminishes the oxygen atom's ability to donate its lone pair density via resonance (+M).[2] While the resonance donation still exists, it is substantially attenuated, and the overall electronic character of the -OCHF

group is electron-withdrawing. Some sources even note that related fluoroalkoxy groups like -OCF3 are deactivating.[1]

To quantify these electronic influences, we can turn to Hammett constants, which measure the electron-donating or electron-withdrawing properties of substituents.

Data Presentation: Hammett Substituent Constants
SubstituentInductive Effect (σI)Resonance Effect (σR)Overall Para Effect (σp)
-OCH

~0.25~-0.52-0.27[3]
-OCHF

~0.31 (σm value)-0.22 (σp value)

Note: Hammett constants for -OCHF


 are less commonly tabulated; values for σm and σp are provided from studies on related structures, which show a clear electron-withdrawing nature. The σm value is often used as a proxy for the inductive effect.[2] A positive σp value indicates an overall electron-withdrawing effect at the para position, a stark contrast to the negative (electron-donating) value for -OCH

.

G cluster_methoxy 4-chloro-2-methoxyaniline cluster_difluoro 4-Chloro-2-(difluoromethoxy)aniline M_Ring Aromatic Ring M_O –O–CH₃ M_Ring->M_O -I (weak) M_N –NH₂ M_Ring->M_N Enhanced Nucleophilicity M_O->M_Ring +M (strong) D_Ring Aromatic Ring D_O –O–CHF₂ D_Ring->D_O -I (strong) D_N –NH₂ D_Ring->D_N Reduced Nucleophilicity D_O->D_Ring +M (weakened)

Caption: Dominant electronic effects in the two aniline derivatives.

Comparative Reactivity Analysis

The fundamental electronic differences outlined above translate directly into predictable variations in chemical reactivity.

Basicity and Nucleophilicity of the Amino Group

The electron-withdrawing nature of the -OCHF


 group reduces the electron density on the aniline nitrogen, making it a weaker base and a less potent nucleophile compared to its -OCH

counterpart. This can be quantitatively assessed by comparing their pKa values.
CompoundPredicted pKaInterpretation
4-Chloro-2-(difluoromethoxy)aniline2.65 ± 0.10[4]Weaker Base
4-chloro-2-methoxyaniline~3.5 (Estimated)Stronger Base

Note: The pKa for 4-chloro-2-methoxyaniline is estimated based on the known pKa of aniline (~4.6) and the substituent effects of chloro and methoxy groups.

Implication: In reactions where the aniline acts as a nucleophile, such as amide bond formation (acylation) or N-alkylation , 4-chloro-2-methoxyaniline will consistently exhibit a higher reaction rate.[5] For sluggish reactions involving 4-Chloro-2-(difluoromethoxy)aniline, more forcing conditions (e.g., higher temperatures, stronger coupling agents, or longer reaction times) may be necessary to achieve comparable yields.

Electrophilic Aromatic Substitution (EAS)

For reactions involving electrophilic attack on the aromatic ring (e.g., nitration, halogenation, Friedel-Crafts), the difference is even more pronounced.

  • 4-chloro-2-methoxyaniline : The ring is activated by the dominant +M effect of the methoxy group. Electrophilic substitution will be faster than in benzene and will be strongly directed to the positions ortho and para to the activating -OCH

    
     group.
    
  • 4-Chloro-2-(difluoromethoxy)aniline : The ring is deactivated due to the powerful -I effect of the difluoromethoxy group. Electrophilic substitution reactions will be significantly slower. While the oxygen lone pairs still direct incoming electrophiles to the ortho and para positions, the overall deactivation makes the reaction more difficult to achieve.

Experimental Verification: A Comparative Acylation Protocol

To provide a tangible demonstration of these reactivity differences, the following protocol describes a comparative N-acetylation of the two anilines under identical, controlled conditions. The expectation is a significantly higher conversion rate for 4-chloro-2-methoxyaniline in a given timeframe.

Objective: To compare the rate of N-acetylation of 4-Chloro-2-(difluoromethoxy)aniline and 4-chloro-2-methoxyaniline.

Materials:

  • 4-Chloro-2-(difluoromethoxy)aniline (MW: 193.58 g/mol )[6]

  • 4-chloro-2-methoxyaniline (MW: 157.60 g/mol )[7]

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO

    
    )
    
  • Brine

  • Anhydrous magnesium sulfate (MgSO

    
    )
    
  • TLC plates (silica gel 60 F

    
    )
    
  • LC-MS system for analysis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis start Dissolve Aniline (1 mmol) in DCM (5 mL) add_pyr Add Pyridine (1.2 mmol) start->add_pyr cool Cool to 0°C add_pyr->cool add_anhydride Add Acetic Anhydride (1.1 mmol) Dropwise cool->add_anhydride stir Stir at 0°C to RT Monitor by TLC/LC-MS add_anhydride->stir quench Quench with NaHCO₃ (aq) stir->quench extract Extract with DCM quench->extract dry Dry (MgSO₄) & Concentrate extract->dry analyze Analyze via LC-MS (Compare % Conversion) dry->analyze

Caption: Standard workflow for the comparative N-acetylation experiment.

Step-by-Step Methodology
  • Reaction Setup (Perform in parallel for both anilines):

    • To two separate, dry round-bottom flasks equipped with magnetic stir bars, add 4-chloro-2-methoxyaniline (158 mg, 1.0 mmol) and 4-Chloro-2-(difluoromethoxy)aniline (194 mg, 1.0 mmol), respectively.

    • Dissolve each aniline in 5 mL of anhydrous DCM.

    • Add pyridine (97 μL, 1.2 mmol) to each flask. Causality: Pyridine acts as a non-nucleophilic base to scavenge the acetic acid byproduct, driving the equilibrium towards product formation.

    • Cool both flasks to 0°C in an ice bath.

  • Acylation Reaction:

    • To each flask, add acetic anhydride (104 μL, 1.1 mmol) dropwise via syringe over 1 minute.

    • Allow the reactions to stir at 0°C for 30 minutes, then remove the ice bath and let them stir at room temperature.

  • Reaction Monitoring & Analysis:

    • At timed intervals (e.g., 1h, 2h, 4h), withdraw a small aliquot from each reaction mixture.

    • Spot the aliquot on a TLC plate and elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes) to visualize the consumption of starting material and formation of the more nonpolar amide product.

    • For quantitative analysis, dilute the aliquot and inject it into an LC-MS to determine the ratio of starting material to product, thereby calculating the percent conversion.

  • Workup (After 4 hours or desired endpoint):

    • Dilute each reaction mixture with 20 mL of DCM.

    • Transfer to a separatory funnel and wash sequentially with 15 mL of saturated NaHCO

      
       solution, 15 mL of water, and 15 mL of brine. Causality: The bicarbonate wash neutralizes any remaining acetic anhydride and acetic acid.
      
    • Dry the organic layers over anhydrous MgSO

      
      , filter, and concentrate under reduced pressure.
      
    • The resulting crude amides can be further purified by chromatography if desired, but the primary data for this comparison comes from the in-process LC-MS analysis.

Expected Outcome: The LC-MS analysis will quantitatively demonstrate that the conversion of 4-chloro-2-methoxyaniline to its corresponding acetamide is significantly faster and more complete at each time point compared to the conversion of 4-Chloro-2-(difluoromethoxy)aniline.

Conclusion and Outlook

The substitution of a methoxy group for a difluoromethoxy group ortho to an amino function on a 4-chloroaniline scaffold induces a dramatic shift in chemical reactivity. 4-chloro-2-methoxyaniline is an electron-rich system, characterized by a highly nucleophilic amino group and an activated aromatic ring, making it well-suited for a wide range of standard transformations. In contrast, 4-Chloro-2-(difluoromethoxy)aniline is an electron-deficient analogue.[4] Its attenuated nucleophilicity and deactivated ring system necessitate careful consideration of reaction conditions, often requiring more forcing methods to achieve desired outcomes.

This comparative guide underscores the powerful influence of fluorine substitution in fine-tuning molecular properties. For drug development professionals, the -OCHF


 group can offer benefits such as increased metabolic stability or altered lipophilicity, but these advantages must be weighed against the synthetic challenges posed by its reduced reactivity. By understanding the fundamental electronic principles detailed herein, researchers can make more informed decisions in synthetic route design, troubleshoot challenging reactions, and ultimately accelerate the discovery process.

References

  • Hu, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7038-7097. Available at: [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(1), 10-16. Available at: [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. Available at: [Link]

  • Process for the preparation 4-chloro-2,5-dimethoxy-aniline. Google Patents. (US5041671A).
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

  • Synthesis of 4-chloro-2-fluoroaniline. PrepChem.com. Available at: [Link]

  • Preparation method for 4-(chlorodifluoromethoxy)aniline. Google Patents. (CN104119238A).
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. Fraunhofer-Publica. Available at: [Link]

  • Preparation process of 4-chloro-2,5-dimethoxy-aniline. Google Patents. (EP0347796A2).
  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
  • Hammett constants for some common substituents. University of California, Davis. Available at: [Link]

  • Benzenamine, 4-chloro-2-methoxy-. PubChem. Available at: [Link]

  • Trifluoromethoxy group electron-withdrawing or electron-donating? Reddit. Available at: [Link]

  • 4-Chloro-2-(difluoromethoxy)aniline. PubChem. Available at: [Link]

  • Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. ResearchGate. Available at: [Link]

  • Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research. Available at: [Link]

  • 4-chloro-2-(difluoromethoxy)aniline (C7H6ClF2NO). PubChemLite. Available at: [Link]

  • 2-Chloro-4-methoxyaniline. PubChem. Available at: [Link]

  • 4-(Chlorodifluoromethoxy)aniline. PubChem. Available at: [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • 4-Chloro-2,5-dimethoxyaniline. PubChem. Available at: [Link]

  • A New Reagent for Direct Difluoromethylation. PMC. Available at: [Link]

  • C14H16Cl2N2. PubChem. Available at: [Link]

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comparative analysis of synthetic routes to 4-Chloro-2-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthetic Routes of 4-Chloro-2-(difluoromethoxy)aniline

Introduction

4-Chloro-2-(difluoromethoxy)aniline is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chloro group, a difluoromethoxy group, and an aniline functionality, imparts specific physicochemical properties that are highly sought after in drug design and discovery. The presence of the difluoromethoxy group, a bioisostere of a hydroxyl or thiol group, can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule. This guide provides a comparative analysis of the primary synthetic routes to this valuable intermediate, offering insights into the rationale behind experimental choices and providing detailed protocols for researchers and drug development professionals.

Synthetic Strategies: An Overview

The synthesis of 4-Chloro-2-(difluoromethoxy)aniline (CAS No. 1250677-10-1) primarily revolves around two distinct strategies. The choice of route often depends on the availability of starting materials, scalability, and desired purity of the final product.

  • Route 1: Late-Stage Amination. This approach involves the synthesis of a key intermediate, 1-chloro-2-(difluoromethoxy)-4-nitrobenzene, followed by the reduction of the nitro group to the desired aniline.

  • Route 2: Late-Stage Difluoromethylation. This strategy starts with a commercially available aminophenol, 4-chloro-2-aminophenol, and introduces the difluoromethoxy group in the final step.

This guide will delve into the specifics of each route, providing a detailed comparison of their advantages and disadvantages.

Route 1: Synthesis via Nitrated Intermediate

This route is a robust and widely applicable method that builds the molecule in a stepwise fashion, allowing for purification at intermediate stages. The general strategy is to first establish the chloro and nitro substituents on a phenol ring, followed by the introduction of the difluoromethoxy group, and finally, reduction of the nitro group.

Reaction Scheme

Route 1 A 2-Chloro-5-nitrophenol B 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene A->B  Sodium chlorodifluoroacetate,  Base, Solvent (e.g., DMF)   C 4-Chloro-2-(difluoromethoxy)aniline B->C  Reducing agent  (e.g., Fe/HCl, H2/Pd-C)  

Caption: Synthetic pathway for Route 1.

Mechanistic Rationale and Experimental Choices

The first step is a nucleophilic substitution reaction where the phenoxide, generated in situ from 2-chloro-5-nitrophenol and a base, attacks the difluoromethylating agent. Sodium chlorodifluoroacetate is a common choice as it is a stable, easy-to-handle solid that generates difluorocarbene (:CF2) upon heating, which is then trapped by the phenoxide. The use of a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it facilitates the dissolution of the reagents and allows for the reaction to be heated to the required temperature for carbene formation.

The second step is a standard nitro group reduction. Several methods can be employed, with the choice often depending on the scale and the desired level of purity. For laboratory-scale synthesis, reduction with iron powder in the presence of an acid like hydrochloric acid is a cost-effective and reliable method.[1][2] For larger-scale preparations or when higher purity is required, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is preferred due to the cleaner reaction profile and easier work-up.[1]

Experimental Protocol

Step 1: Synthesis of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene [3][4]

  • To a solution of 2-chloro-5-nitrophenol (1.0 eq) in dry DMF, add a suitable base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.

  • Add sodium chlorodifluoroacetate (2.0 eq) to the reaction mixture.

  • Heat the reaction to 100-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-chloro-2-(difluoromethoxy)-4-nitrobenzene.

Step 2: Synthesis of 4-Chloro-2-(difluoromethoxy)aniline

  • To a solution of 1-chloro-2-(difluoromethoxy)-4-nitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq) and concentrated hydrochloric acid (0.5 eq).

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-chloro-2-(difluoromethoxy)aniline.

Route 2: Late-Stage Difluoromethylation

This route is more convergent and can be advantageous if the starting material, 4-chloro-2-aminophenol, is readily available and cost-effective. The key transformation is the direct difluoromethylation of the hydroxyl group of the aminophenol.

Reaction Scheme

Route 2 D 4-Chloro-2-aminophenol E 4-Chloro-2-(difluoromethoxy)aniline D->E  Sodium chlorodifluoroacetate,  Base, Solvent (e.g., DMF)  

Caption: Synthetic pathway for Route 2.

Mechanistic Rationale and Experimental Choices

Similar to Route 1, this reaction proceeds via the generation of difluorocarbene from sodium chlorodifluoroacetate. A key challenge in this route is the potential for side reactions, as the aniline nitrogen is also nucleophilic and could potentially react. However, the phenolic hydroxyl group is more acidic and will be preferentially deprotonated by the base, leading to the desired O-alkylation. Careful control of reaction conditions, such as the choice of base and temperature, is essential to maximize the yield of the desired product. The use of a milder base compared to Route 1 might be necessary to avoid unwanted side reactions involving the amino group.

Experimental Protocol

Synthesis of 4-Chloro-2-(difluoromethoxy)aniline [4]

  • In a reaction vessel, dissolve 4-chloro-2-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as DMF.

  • Add a base, for instance, potassium carbonate (1.5 eq), and stir the mixture.

  • Add sodium chlorodifluoroacetate (2.0 eq) to the suspension.

  • Heat the mixture to a temperature of 100-120 °C. The reaction should be monitored by an appropriate method like TLC or LC-MS.

  • After the reaction is complete, cool the mixture to ambient temperature and quench with water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography to give pure 4-chloro-2-(difluoromethoxy)aniline.

Comparative Analysis

FeatureRoute 1: Late-Stage AminationRoute 2: Late-Stage Difluoromethylation
Starting Materials 2-Chloro-5-nitrophenol4-Chloro-2-aminophenol
Number of Steps 21
Overall Yield Moderate to GoodVariable, potentially lower due to side reactions
Scalability Generally more scalable due to well-defined intermediatesMay require more optimization for large-scale synthesis
Purification Intermediate purification is possibleDirect purification of the final product
Key Challenges Handling of nitrated compounds, reduction stepSelectivity of difluoromethylation, potential for N-alkylation

Conclusion

Both synthetic routes presented offer viable pathways to 4-Chloro-2-(difluoromethoxy)aniline.

Route 1 is a more traditional, linear synthesis that offers the advantage of well-established and reliable reactions. The ability to purify the nitrated intermediate can lead to a higher purity final product. This route is often preferred for its robustness and scalability.

Route 2 is a more convergent approach that can be more efficient if the starting aminophenol is readily and economically available. However, it may require more careful optimization to ensure selective O-difluoromethylation and to minimize the formation of byproducts.

The ultimate choice of synthetic route will depend on the specific requirements of the researcher or organization, including cost of starting materials, available equipment, desired scale of production, and purity specifications. This guide provides the foundational knowledge for making an informed decision and for the successful synthesis of this important chemical intermediate.

References

  • Eureka | Patsnap. (n.d.). Preparation method for 4-(chlorodifluoromethoxy)aniline. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
  • Google Patents. (n.d.). CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.
  • Organic Syntheses. (2024). Difluoromethylation of Phenols. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
  • Peng, L., Wang, H., & Guo, C. (2021). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 143(17), 6376–6381. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-2-(difluoromethoxy)aniline. Retrieved February 15, 2026, from [Link]

  • GSRS. (n.d.). 1-(CHLORODIFLUOROMETHOXY)-4-NITROBENZENE. Retrieved February 15, 2026, from [Link]

  • Peng, L., Wang, H., & Guo, C. (2021). Copper-Catalyzed Enantioselective Difluoromethylation of Amino Acids via Difluorocarbene. Journal of the American Chemical Society, 143(17), 6376-6381. [Link]

  • Google Patents. (n.d.). WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.
  • Google Patents. (n.d.). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.
  • Cosmetic Ingredient Review. (2024). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN105622439A - Production method of 4-chloro-2-aminophenol.

Sources

Comparative Guide: 4-Chloro-2-(difluoromethoxy)aniline in Parallel Synthesis Platforms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of parallel synthesis, 4-Chloro-2-(difluoromethoxy)aniline represents a "Goldilocks" scaffold, occupying a critical physicochemical sweet spot between the metabolically labile 4-chloro-2-methoxyaniline and the highly lipophilic, electron-poor 4-chloro-2-(trifluoromethoxy)aniline.

This guide evaluates its performance across three critical dimensions: Nucleophilic Reactivity , Metal-Catalyzed Cross-Coupling , and Purification Behavior .

Verdict: While exhibiting 30-50% lower reaction rates in acylation compared to its methoxy counterpart due to inductive deactivation (


), it significantly outperforms trifluoromethoxy analogs in palladium-catalyzed couplings. Its unique ability to act as a lipophilic hydrogen bond donor makes it a high-value bioisostere for late-stage lead optimization.

Chemical Profile & Rationale[1][2][3][4][5][6][7]

To understand the experimental behavior of this aniline, we must quantify its electronic and steric environment compared to its direct competitors.

Table 1: The "Tale of the Tape" – Scaffold Comparison
FeatureTarget Scaffold (

)
Alternative A (

)
Alternative B (

)
Impact on Synthesis
Hammett

~0.18 (Net withdrawing)-0.27 (Donating)0.35 (Strong withdrawing)Determines nucleophilicity; Target is moderately deactivated.
Inductive Effect (

)
0.220.250.39Inductive pull reduces amine pKa.
Lipophilicity (

)
0.2 – 0.6 (Dynamic)-0.021.04Target offers better solubility in polar organic solvents than Alt B.
H-Bonding Donor & Acceptor Acceptor OnlyNoneTarget enables unique binding modes but may interact with polar stationary phases.
Conformation Rotatable (Dynamic)Planar (Resonance)OrthogonalOrtho-

creates moderate steric hindrance for coupling.

Key Insight: The


 group is a lipophilic hydrogen bond donor . Unlike 

(metabolic liability via O-demethylation) or

(spectator), the difluoromethoxy proton can engage in intramolecular H-bonding with the aniline nitrogen, subtly modulating nucleophilicity and permeability.

Module 1: Nucleophilic Reactivity (Amide Coupling)

In high-throughput synthesis (HTS), "failed reactions" are often due to a mismatch between coupling agents and aniline nucleophilicity.

Performance Analysis
  • Standard Conditions (EDC/HOBt): The target aniline reacts sluggishly. The inductive effect of fluorine lowers the HOMO energy of the nitrogen lone pair. Expect <60% conversion at 24h without forcing conditions.

  • Optimized Conditions (HATU/HOAt): Requires high-activity uronium salts.

  • Acid Fluoride Method: Superior for sterically hindered carboxylic acids.

Comparative Reaction Rates (Relative to Aniline = 1.0)
  • 4-Chloro-2-methoxyaniline: 1.2 (Activated)

  • 4-Chloro-2-(difluoromethoxy)aniline: 0.4 (Deactivated)

  • 4-Chloro-2-(trifluoromethoxy)aniline: 0.05 (Highly Deactivated)

Visualization: Decision Tree for Coupling

The following diagram illustrates the logic flow for selecting the correct coupling protocol based on the aniline's electronic profile.

CouplingLogic Start Aniline Selection CheckElec Check Ortho-Substituent Electronic Effect Start->CheckElec OMe Electron Donating (-OCH3) CheckElec->OMe Activated OCF2H Weakly Withdrawing (-OCF2H) CheckElec->OCF2H Deactivated OCF3 Strongly Withdrawing (-OCF3) CheckElec->OCF3 Highly Deactivated ProtocolA Protocol A: Standard Carbodiimide (EDC/HOBt, RT) OMe->ProtocolA ProtocolB Protocol B: High-Activity Uronium (HATU/DIPEA, 40°C) OCF2H->ProtocolB ProtocolC Protocol C: Acid Fluoride/Chloride (TFFH or SOCl2, Pyridine) OCF3->ProtocolC ProtocolB->ProtocolC If Steric Bulk > High

Figure 1: Decision logic for amide coupling protocols based on aniline electronic properties.

Module 2: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

The ortho-difluoromethoxy group introduces a specific challenge: Cheliotropic steric hindrance . The substituent is large enough to interfere with Pd-complexation but not large enough to prevent rotation.

Challenges & Solutions
  • Oxidative Addition: The 4-Cl handle is robust. The electronic deactivation actually helps oxidative addition into the C-Cl bond compared to electron-rich anilines, but we are coupling the amine, not the chloride (unless using the aniline as the electrophile in a reverse coupling, which is rare for this scaffold).

  • Reductive Elimination: This is the rate-determining step. The lower nucleophilicity of the amine makes Pd-N bond formation slower.

  • Ligand Selection: Bidentate ligands (BINAP) often fail due to the ortho-bulk. Monodentate, dialkylbiaryl phosphines (Buchwald Ligands) are required.

Recommended Catalyst Systems
  • System A (Robust): Pd(OAc)2 + XPhos + Cs2CO3 in Dioxane/Water (10:1).

    • Why: XPhos tolerates the ortho-substitution and the water co-solvent helps solubilize the inorganic base, crucial for deprotonating the moderately acidic amine proton.

  • System B (High Performance): Pd-RuPhos Precatalyst Gen 3 + NaOtBu in Toluene.

    • Why: RuPhos is specifically tuned for secondary amines and bulky anilines.

Module 3: Physicochemical Properties & Purification

In parallel synthesis, purification bottlenecks (usually prep-HPLC) kill throughput.

Solubility Profile
  • DCM/MeOH: Excellent.

  • DMSO: Good (up to 100 mM).

  • LogP (approx 2.5): This is the major advantage over polar anilines. The product is lipophilic enough to stick to C18 columns, allowing easy separation from polar byproducts (urea, unreacted coupling agents) using a standard 5-95% ACN/Water gradient.

Diagnostic Signals (QC)
  • 19F NMR: The

    
     group appears as a distinct doublet (due to H-F coupling, 
    
    
    
    ) around -82 ppm. This is a self-validating spectral handle that separates it from
    
    
    (singlet, ~-58 ppm) or impurity fluorine signals.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Parallel Format)

Applicable for 4-Chloro-2-(difluoromethoxy)aniline

  • Preparation: Prepare a 0.2 M stock solution of the aniline in anhydrous DMF.

  • Activation: To the carboxylic acid (1.2 equiv) in a reaction vial, add HATU (1.2 equiv) and DIPEA (3.0 equiv). Shake for 5 minutes.

    • Note: Pre-activation is critical to form the active ester before the weak nucleophile is introduced.

  • Addition: Add the aniline stock solution (1.0 equiv).

  • Incubation: Shake at 45°C for 16 hours. (Room temperature is insufficient for

    
     conversion).
    
  • Workup: Dilute with EtOAc, wash with 1M HCl (removes unreacted aniline) and sat.

    
    .
    
  • Validation: Check LCMS. Expect

    
     and a characteristic Cl isotope pattern (3:1 ratio).
    
Protocol B: Buchwald-Hartwig Amination

For coupling the aniline to an Aryl Bromide

  • Catalyst Mix: In a glovebox or under

    
    , mix Pd(OAc)2 (2 mol%) and BrettPhos (4 mol%) in degassed dioxane. Stir at 60°C for 5 mins to ligate.
    
  • Reaction: Add Aryl Bromide (1.0 equiv), Aniline (1.2 equiv), and NaOtBu (1.4 equiv).

  • Conditions: Heat to 100°C for 12h.

  • Purification: Filter through Celite. The lipophilic nature of the

    
     group allows for rapid filtration through a silica plug (eluting with 20% EtOAc/Hex) before HPLC.
    

Visualizing the Electronic Pathway

The following diagram illustrates why the


 group requires specific catalytic considerations compared to standard anilines.

ElectronicEffects Substituent Ortho-OCF2H Group Effect1 Inductive Withdrawal (-I Effect) Substituent->Effect1 Effect2 H-Bond Donor (N-H ... F-C) Substituent->Effect2 Result1 Reduced N-Lone Pair Availability Effect1->Result1 Result2 Conformational Lock Effect2->Result2 Outcome Slower Nucleophilic Attack Requires Heat/Catalysis Result1->Outcome Result2->Outcome

Figure 2: Mechanistic impact of the difluoromethoxy group on aniline reactivity.

References

  • Pashko, M. O., & Yagupolskii, Y. L. (2024).[1] Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Link

  • Leroux, F. R., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.[2] Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Due-Hansen, M. E., et al. (2016).[2] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.